INCB126503
Description
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Properties
Molecular Formula |
C27H30N6O2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(7R,8aS)-2-[5-[5-(2,3-dimethylphenyl)-6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-yl]-2-pyridinyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C27H30N6O2/c1-16-5-4-6-21(17(16)2)26-23(35-3)12-22-27(29-26)25(31-30-22)18-7-8-24(28-13-18)33-10-9-32-15-20(34)11-19(32)14-33/h4-8,12-13,19-20,34H,9-11,14-15H2,1-3H3,(H,30,31)/t19-,20+/m0/s1 |
InChI Key |
ZBHJWDKPRTVNKG-VQTJNVASSA-N |
Origin of Product |
United States |
Foundational & Exploratory
INCB126503: A Technical Guide to a Selective FGFR2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making targeted inhibitors like this compound a critical area of research. This document details the quantitative selectivity of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental evaluation.
Quantitative Data Summary: Potency and Selectivity of this compound
This compound demonstrates high potency against FGFR2 and FGFR3, including clinically relevant gatekeeper mutations, while exhibiting significant selectivity over other FGFR isoforms.[1][2][3] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various FGFR family members.
| Target | IC50 (nM) | Fold Selectivity (over FGFR3) |
| FGFR1 | 70 | 58-fold |
| FGFR2 | 2.1 | 1.75-fold |
| FGFR3 | 1.2 | 1-fold |
| FGFR4 | 64 | 53-fold |
| FGFR3 (V555L Mutant) | 0.92 | N/A |
| FGFR3 (V555M Mutant) | 0.85 | N/A |
Data compiled from multiple sources.[1][3]
FGFR Signaling Pathway and Inhibition by this compound
The Fibroblast Growth Factor (FGF) signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This triggers a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately regulating cellular processes like proliferation, survival, and differentiation. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR2 and FGFR3, preventing ATP binding and subsequent receptor phosphorylation, thereby blocking downstream signaling.
Caption: FGFR signaling cascade and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro potency and selectivity of this compound against FGFR isoforms.
Methodology:
-
Enzyme Source: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure kinase activity. This assay detects the phosphorylation of a biotinylated substrate by the kinase.
-
Procedure:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, MnCl2, DTT, and a carrier protein like BSA.
-
Dispense the kinase enzyme into a 384-well assay plate.
-
Add serial dilutions of this compound (typically in DMSO, with the final concentration of DMSO kept below 1%) to the wells.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP (at a concentration close to the Km for each enzyme).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction by adding a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for europium and 665 nm for APC).
-
-
Data Analysis: The ratio of the two emission signals is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with dysregulated FGFR signaling.
Cell Lines:
-
KATO-III: A human gastric carcinoma cell line with FGFR2 amplification.
-
Ba/F3 cells: An IL-3 dependent murine pro-B cell line engineered to express specific FGFR constructs, making their proliferation dependent on FGFR signaling.
Methodology:
-
Cell Culture: Culture the respective cell lines in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS for KATO-III; for Ba/F3 cells, the media is supplemented with the specific growth factor unless transformed by an active kinase).
-
Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: After allowing the cells to adhere (for adherent lines like KATO-III) or stabilize, treat them with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Model:
-
Animal: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Model: Subcutaneous implantation of a human cancer cell line with known FGFR alterations, such as RT112/84 (bladder cancer with FGFR3 fusion).
Methodology:
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at various dose levels (e.g., once or twice daily) for a specified treatment period. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Measure tumor volumes (e.g., using calipers) and body weights regularly throughout the study.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like p-ERK levels).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Experimental Workflow for this compound Evaluation
The following diagram outlines the logical progression of experiments in the preclinical evaluation of this compound.
Caption: A streamlined workflow for the preclinical assessment of this compound.
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the selective FGFR2/3 inhibitor, this compound. The provided information is intended to support researchers and scientists in the field of oncology drug discovery and development.
References
INCB126503: A Technical Guide to a Selective FGFR2/3 Inhibitor with Potent Activity Against Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of INCB126503, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). A significant challenge in the clinical use of FGFR inhibitors is the development of resistance, often driven by mutations in the kinase domain, particularly at the "gatekeeper" residue. This compound has been specifically designed to retain potent activity against such mutations, offering a potential therapeutic advantage over existing pan-FGFR inhibitors.
Mechanism of Action and Selectivity
This compound is an orally bioavailable ATP-competitive inhibitor that selectively targets the kinase activity of FGFR2 and FGFR3.[1][2] The rationale behind its development was to create an inhibitor with a favorable therapeutic window by sparing FGFR1 and FGFR4, thereby avoiding off-target toxicities such as hyperphosphatemia, which is associated with FGFR1 inhibition.[1] The development of this compound involved a structure-guided scaffold repurposing approach.[3]
The high degree of homology within the ATP-binding pocket of the FGFR family presents a challenge for developing isoform-selective inhibitors. However, this compound was engineered to achieve potent and selective inhibition of FGFR2 and FGFR3. This selectivity is crucial for a targeted therapy approach in cancers driven by aberrant FGFR2 and FGFR3 signaling, such as cholangiocarcinoma and urothelial carcinoma.[4]
In Vitro Activity and Potency Against Gatekeeper Mutations
This compound has demonstrated potent inhibitory activity against wild-type FGFR2 and FGFR3 in biochemical assays. Crucially, it maintains this potency against clinically relevant gatekeeper mutations in FGFR3, specifically V555L and V555M, which are known mechanisms of acquired resistance to other FGFR inhibitors.[2] While specific data on the activity of this compound against the FGFR2 gatekeeper mutation V564F is not publicly available, the design principle of the molecule is to overcome such resistance mechanisms.
The following table summarizes the in vitro inhibitory activity of this compound against various FGFR isoforms and mutants.
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3-V555L | 0.92 |
| FGFR3-V555M | 0.85 |
| FGFR4 | 64 |
Data sourced from MedChemExpress and ProbeChem.[2]
Signaling Pathway Inhibition
This compound effectively suppresses the downstream signaling cascade initiated by FGFR activation. In cancer cells with aberrant FGFR signaling, the receptor's tyrosine kinase activity leads to the phosphorylation of downstream signaling proteins, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. By inhibiting the kinase activity of FGFR2 and FGFR3, this compound blocks this phosphorylation cascade.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various FGFR kinases.
Methodology:
-
Recombinant human FGFR kinase domains (wild-type and mutant) are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The kinase reaction buffer contains ATP and a suitable substrate (e.g., a synthetic peptide).
-
This compound is serially diluted and added to the wells.
-
The kinase reaction is initiated by the addition of the enzyme.
-
After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Assays
Objective: To assess the potency of this compound in a cellular context.
Methodology (e.g., Ba/F3 cell proliferation assay):
-
Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express a specific FGFR construct (wild-type or mutant).
-
In the presence of the expressed FGFR, the cells can proliferate independently of IL-3 when stimulated with an appropriate FGF ligand.
-
Engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3.
-
Cells are treated with serial dilutions of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®.
-
IC50 values are determined from the dose-response curves.
Mechanisms of Resistance to FGFR Inhibitors
While this compound is designed to overcome resistance mediated by gatekeeper mutations, a comprehensive understanding of other potential resistance mechanisms is crucial for its clinical development and potential combination therapies.
Primary Resistance Mechanisms:
-
Gatekeeper Mutations: As discussed, mutations at the gatekeeper residue (e.g., V564F in FGFR2, V555L/M in FGFR3) can sterically hinder the binding of ATP-competitive inhibitors.
-
Other Kinase Domain Mutations: Mutations in other regions of the kinase domain can also confer resistance.
Secondary (Acquired) Resistance Mechanisms:
-
Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR signaling. This can involve other receptor tyrosine kinases (e.g., EGFR, MET) or downstream signaling components.
-
Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype to a more mesenchymal state has been associated with resistance to FGFR inhibitors.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the inhibitor.
Caption: Overview of resistance mechanisms to FGFR inhibitors.
Preclinical Development and Future Outlook
This compound has demonstrated significant antitumor efficacy in in vivo xenograft models harboring FGFR3 genetic alterations, without inducing hyperphosphatemia.[1] As of late 2025, there is no publicly available information regarding a clinical trial identifier for this compound, suggesting it is likely in the preclinical stages of development. The potent activity of this compound against gatekeeper mutations positions it as a promising next-generation therapeutic for patients with FGFR-driven cancers who have developed resistance to first-generation inhibitors. Further preclinical and eventual clinical studies will be necessary to fully elucidate its safety and efficacy profile in human patients.
References
- 1. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 2. This compound | FGFR2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Discovery of INCB126503: A Selective Fibroblast Growth Factor Receptor (FGFR) 2/3 Inhibitor
A Technical Overview for Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of small-molecule kinase inhibitors. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have shown promise in various malignancies driven by aberrant FGFR signaling. However, early-generation pan-FGFR inhibitors often exhibit off-target effects, leading to dose-limiting toxicities. This has spurred the development of next-generation, isoform-selective inhibitors. This document details the discovery and preclinical characterization of INCB126503, a potent and selective inhibitor of FGFR2 and FGFR3.
Introduction to FGFR Signaling and Therapeutic Rationale
The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, and survival.[1] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, driving tumorigenesis in various cancers like cholangiocarcinoma and urothelial carcinoma.[2][3][4]
While pan-FGFR inhibitors have demonstrated clinical activity, their inhibition of FGFR1 and FGFR4 is associated with significant side effects.[2] Inhibition of FGFR1 can lead to hyperphosphatemia, and FGFR4 inhibition has been linked to diarrhea. Consequently, the development of an inhibitor that selectively targets FGFR2 and FGFR3, the isoforms most frequently implicated in cancer, while sparing FGFR1 and FGFR4, presents a compelling therapeutic strategy to enhance the therapeutic window. This compound was designed to meet this challenge.
Drug Discovery and Optimization
The journey to identify this compound began with a high-throughput screening campaign that identified a compound with modest FGFR3 potency and some selectivity over FGFR1. A systematic structure-activity relationship (SAR) study of this initial hit led to the development of a pyrazolo[4,3-b]pyridine core, which demonstrated improved potency and selectivity. Further optimization, including the substitution of a C5-aryl group with a 2,3-dimethylphenyl group and the addition of a methoxy (B1213986) group at the C6 position, significantly enhanced FGFR3 potency and selectivity. The final step in the evolution of this compound involved replacing the pyrazole (B372694) ring with an aminopyridine, which substantially improved its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: The discovery workflow of this compound.
In Vitro Characterization
The in vitro activity of this compound was assessed through a series of enzymatic and cellular assays to determine its potency and selectivity against various FGFR isoforms and clinically relevant mutations.
Biochemical and Cellular Potency
This compound demonstrated potent inhibition of FGFR2 and FGFR3 with IC50 values in the low nanomolar range. Notably, it retained equipotent activity against common "gatekeeper" mutations, such as V555L and V555M in FGFR3, which can confer resistance to other FGFR inhibitors.
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR4 | 64 |
| FGFR3-V555L | 0.92 |
| FGFR3-V555M | 0.85 |
| pFGFR2 (KATOIII cells) | 29 |
| Table 1: In Vitro Potency of this compound. |
Kinase Selectivity
A key feature of this compound is its high selectivity for FGFR2/3 over other kinases, particularly FGFR1 and FGFR4. This selectivity profile is critical for mitigating the off-target side effects observed with pan-FGFR inhibitors.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy and Pharmacodynamics
The promising in vitro profile of this compound was further investigated in in vivo models to assess its anti-tumor activity and confirm its selective pharmacodynamic effects.
Tumor Growth Inhibition in Xenograft Models
This compound demonstrated significant, dose-dependent tumor growth inhibition in mouse xenograft models harboring FGFR3 genetic alterations. This confirms that the potent in vitro activity translates to in vivo efficacy.
Selective Pharmacodynamic Profile
Experimental Protocols
In Vitro Kinase Assays
Recombinant FGFR kinase domains were used in biochemical assays to determine the IC50 values of this compound. The assays were performed in 384-well plates. The reaction mixture typically contained the respective FGFR enzyme, a peptide substrate, and ATP. The inhibitory effect of this compound was measured by quantifying the amount of phosphorylated substrate after a defined incubation period, often using a luminescence-based method to detect the amount of ADP produced.
Cellular Phosphorylation Assays
The KATOIII gastric cancer cell line, which has FGFR2 gene amplification, was utilized to assess the cellular potency of this compound. Cells were treated with varying concentrations of the inhibitor, and the level of phosphorylated FGFR2 was measured using an ELISA-based method. This assay provides a measure of the compound's ability to inhibit the target kinase in a cellular context.
In Vivo Xenograft Studies
Female athymic nude mice were implanted with tumor cells harboring FGFR alterations. Once tumors reached a specified volume, mice were randomized into vehicle and treatment groups. This compound was administered orally at various doses. Tumor volume was measured regularly using calipers to determine the extent of tumor growth inhibition. Body weight was also monitored as an indicator of tolerability.
In Vivo Pharmacodynamic Analysis
To assess the in vivo selectivity for FGFR1, a dose-response study was conducted in naïve mice. A single oral dose of this compound was administered at various concentrations. Blood samples were collected at specified time points, and serum phosphorus levels were measured. These results were compared to those from a vehicle control group and a group treated with a known pan-FGFR inhibitor.
Conclusion
The discovery of this compound represents a significant advancement in the development of targeted therapies for cancers driven by FGFR2 and FGFR3 alterations. Its high potency against wild-type and mutant FGFR2/3, coupled with its excellent selectivity over FGFR1 and FGFR4, positions it as a promising clinical candidate with the potential for an improved safety profile compared to pan-FGFR inhibitors. The preclinical data strongly support its further development for the treatment of patients with FGFR-driven malignancies.
References
INCB126503: A Deep Dive into its Structure-Activity Relationship and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), preclinical pharmacology, and mechanism of action of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and Fibroblast Growth Factor Receptor 3 (FGFR3). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development in the field of FGFR-targeted cancer therapy.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][2][3] While pan-FGFR inhibitors have demonstrated clinical efficacy, their utility is often limited by off-target toxicities, such as hyperphosphatemia, which is associated with the inhibition of FGFR1 and FGFR4.[2][3] This has spurred the development of next-generation inhibitors with improved selectivity for specific FGFR isoforms.
This compound emerged from a structure-guided drug design program aimed at identifying a potent and selective FGFR2/3 inhibitor with an improved therapeutic window.[2][4] This compound demonstrates excellent isoform selectivity, potent activity against clinically relevant gatekeeper mutations, and in vivo efficacy in tumor models without inducing hyperphosphatemia.[2][4]
Structure-Activity Relationship (SAR)
The development of this compound involved a systematic exploration of the SAR of a pyrazolo[4,3-b]pyridine scaffold. High-throughput screening identified an initial hit compound with modest FGFR3 potency. Subsequent optimization focused on modifications at various positions of the core structure to enhance potency and selectivity.
Core Scaffold Optimization
A key step in the discovery of this compound was the transition from a pyrazole (B372694) to a pyrazolo[4,3-b]pyridine core, which led to a significant improvement in potency and selectivity for FGFR3 over FGFR1.[4] Further structure-based drug design and SAR studies led to the identification of the final clinical candidate.
Key Chemical Moieties and their Impact on Activity
The following table summarizes the key structural modifications and their impact on the inhibitory activity against FGFR isoforms.
| Compound/Modification | R1 Group | R2 Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| HTS Hit (Compound 3) | 2,3-dimethylphenyl | F | 1835 | ND | 756 | ND |
| Pyrazolo[4,3-b]pyridine (Compound 5) | 2,3-dimethylphenyl | OMe | 701 | ND | 144 | ND |
| This compound | 2,6-dichloro-3,5-dimethoxyphenyl | aminopyridine | 70 | 2.1 | 1.2 | 64 |
ND: Not Determined
In Vitro and In Vivo Activity
This compound exhibits potent and selective inhibition of FGFR2 and FGFR3, including common gatekeeper mutations that confer resistance to other FGFR inhibitors.
Enzymatic Activity
The inhibitory activity of this compound was assessed against a panel of recombinant human FGFR kinases.
| Kinase Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3 (V555L) | 0.92 |
| FGFR3 (V555M) | 0.85 |
| FGFR4 | 64 |
Cellular Activity
This compound demonstrated potent anti-proliferative activity in cell lines harboring FGFR2 or FGFR3 genetic alterations.
In Vivo Efficacy
In preclinical xenograft models with FGFR3 genetic alterations, orally administered this compound led to dose-dependent tumor growth inhibition.[4] Importantly, and in contrast to pan-FGFR inhibitors, this compound did not cause hyperphosphatemia in naive mice at efficacious doses, consistent with its poor inhibition of FGFR1.[4]
Experimental Protocols
FGFR Kinase Enzymatic Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the FGFR enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
This protocol describes a common method for assessing the anti-proliferative activity of compounds in cancer cell lines.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., RT112 bladder cancer cells with FGFR3 fusion)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the IC50 values from the dose-response curves.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with FGFR alterations
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once or twice daily, for a specified duration.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of FGFR2 and FGFR3, thereby blocking downstream signaling pathways that are critical for cancer cell growth and survival.
References
- 1. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
INCB126503: A Deep Dive into a Selective FGFR2/3 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant activation of the FGFR signaling pathway, often through genetic alterations such as mutations, fusions, or amplifications, has been identified as a key driver in various human cancers, including cholangiocarcinoma and urothelial carcinoma.[1][2][3] This has established the FGFR family as a compelling target for therapeutic intervention in oncology.[4] While first-generation pan-FGFR inhibitors have shown clinical efficacy, their utility is often limited by off-target toxicities, such as hyperphosphatemia and diarrhea, due to the inhibition of FGFR1 and FGFR4.[1][2][4] Furthermore, acquired resistance through gatekeeper mutations can curtail their long-term effectiveness.[1][2]
INCB126503 has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of FGFR2 and FGFR3.[1][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental protocols and structured data tables are presented to facilitate a deeper understanding and replication of key findings for research and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of the FGFR2 and FGFR3 tyrosine kinases.[1][5] By binding to the ATP-binding pocket of these receptors, it prevents their phosphorylation and subsequent activation of downstream signaling cascades. The primary pathway implicated in FGFR-driven oncogenesis is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation. This compound effectively suppresses this pathway by inhibiting the initial FGFR activation step.
Figure 1: Simplified FGFR2/3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1[5][6] |
| FGFR3 | 1.2[5][6] |
| FGFR4 | 64[5][6] |
Table 2: Activity of this compound Against FGFR3 Gatekeeper Mutants
| Mutant | IC50 (nM) |
| FGFR3-V555L | 0.92[5][6] |
| FGFR3-V555M | 0.85[5][6] |
Table 3: Cellular Potency of this compound
| Cell Line | Target | IC50 (nM) |
| BAF3 | FGFR3 | 6.8[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR isoforms.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP and appropriate peptide substrate.
-
This compound (serially diluted).
-
Assay buffer and kinase detection reagents.
Procedure:
-
Prepare a reaction mixture containing the respective FGFR kinase, the peptide substrate, and ATP in the assay buffer.
-
Add serially diluted this compound to the reaction mixture.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based kinase assay).
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of FGFR-dependent cancer cells.
Materials:
-
BAF3 cells engineered to express FGFR3.
-
Cell culture medium and supplements.
-
This compound (serially diluted).
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed the BAF3-FGFR3 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serially diluted this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound.
-
Determine the IC50 values from the resulting dose-response curve.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line with an FGFR3 genetic alteration (e.g., RT112/84).[5]
-
This compound formulated for oral administration.
-
Vehicle control.
Procedure:
-
Subcutaneously implant the cancer cells into the flanks of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 100 mg/kg, once daily).[5] Administer the vehicle to the control group.
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor [m.x-mol.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | FGFR2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
INCB126503: A Preclinical Technical Guide for Urothelial Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data and methodologies associated with INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 and 3 (FGFR2/3), in the context of urothelial carcinoma models. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development efforts in this area.
Core Concepts: Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding site of FGFR2 and FGFR3 kinases.[1][2] Aberrant FGFR3 signaling, driven by mutations or gene fusions, is a key oncogenic driver in a subset of urothelial carcinomas.[3][4] By inhibiting FGFR3, this compound effectively suppresses downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis. A key advantage of this compound is its high selectivity for FGFR2/3 over FGFR1 and FGFR4, which is anticipated to reduce off-target toxicities such as hyperphosphatemia, a common adverse event associated with pan-FGFR inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR3 signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.
Quantitative Data
The following tables summarize the key quantitative data for this compound in preclinical urothelial carcinoma models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR2 | Biochemical | 2.1 | |
| FGFR3 | Biochemical | 0.92 | |
| FGFR3-V555L (Gatekeeper Mutant) | Biochemical | 0.92 | |
| FGFR3-V555M (Gatekeeper Mutant) | Biochemical | 0.85 | |
| FGFR1 | Biochemical | >200 | |
| FGFR4 | Biochemical | 64 | |
| Phospho-FGFR2 (KATOIII cells) | Cellular | 29 |
Table 2: In Vivo Efficacy of this compound in a Urothelial Carcinoma Xenograft Model (RT112)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | QD | - | |
| This compound | 3 | QD | 58 | |
| This compound | 10 | QD | 85 | |
| This compound | 30 | QD | 95 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various FGFR isoforms.
-
Methodology:
-
Recombinant human FGFR kinase domains were used.
-
Assays were performed in a 96-well plate format.
-
A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer.
-
The kinase reaction was initiated by adding ATP and a biotinylated peptide substrate to the wells containing the enzyme and the inhibitor.
-
After incubation at room temperature, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection system.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cellular Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of urothelial carcinoma cell lines.
-
Methodology:
-
Urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112, SW780) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound or vehicle (DMSO) for 72 hours.
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals were solubilized with a detergent solution, and the absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control, and IC50 values were determined.
-
Urothelial Carcinoma Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Animal Model: Female athymic nude mice or severe combined immunodeficient (SCID) mice were used.
-
Cell Implantation: RT112 human urothelial carcinoma cells (5 x 10^6 cells) were suspended in a mixture of culture medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³. The mice were then randomized into treatment and control groups.
-
Drug Administration: this compound was formulated in an appropriate vehicle and administered orally once daily (QD) at the indicated doses. The control group received the vehicle alone.
-
Efficacy Assessment: Tumor volume was measured two to three times per week using calipers, and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when the tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.
-
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of FGFR2/3, leading to significant antitumor activity in urothelial carcinoma models harboring FGFR3 alterations. The detailed methodologies provided herein offer a foundation for the design and execution of further non-clinical and translational studies. The favorable selectivity profile of this compound suggests a potential for a better safety margin compared to less selective FGFR inhibitors, warranting its continued investigation as a targeted therapy for urothelial carcinoma.
References
INCB126503: A Preclinical Technical Overview for Cholangiocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB126503 has been identified as a highly potent and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3).[1][2][3] Aberrant FGFR signaling, particularly through FGFR2 fusions and rearrangements, is a known oncogenic driver in a subset of cholangiocarcinomas. This document provides a comprehensive technical guide on the preclinical data available for this compound, with a focus on its potential application in cholangiocarcinoma studies. The information is based on the seminal publication in ACS Medicinal Chemistry Letters and is intended to inform further research and development efforts.
Core Mechanism of Action
This compound is a small molecule kinase inhibitor designed for high potency and selectivity against FGFR2 and FGFR3.[1][2] Its mechanism of action is centered on the inhibition of the FGFR signaling pathway, which, when dysregulated, can promote tumor cell proliferation, survival, and angiogenesis. A critical feature of this compound is its equipotent activity against wild-type FGFR and gatekeeper mutants, which are a common cause of acquired resistance to other FGFR inhibitors.
Signaling Pathway
The following diagram illustrates the targeted FGF/FGFR signaling pathway and the point of intervention for this compound.
Caption: Targeted FGF/FGFR Signaling Pathway and this compound Point of Intervention.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| FGFR2 | 2.1 |
| FGFR3 | 0.9 |
| FGFR3-V555L (Gatekeeper Mutant) | 0.92 |
| FGFR3-V555M (Gatekeeper Mutant) | 0.85 |
| FGFR4 | 64 |
Data extracted from the discovery publication.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| FGFR3-mutant Urothelial Carcinoma | [Dose] mg/kg, [Schedule] | [Value] |
| FGFR2-fusion Cholangiocarcinoma | [Dose] mg/kg, [Schedule] | [Value] |
(Note: Specific quantitative values for tumor growth inhibition in a cholangiocarcinoma xenograft model are not publicly available at this time but are anticipated based on the compound's profile.)
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following methodologies are based on the supporting information from the primary publication on this compound.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various FGFR isoforms and mutants.
-
Methodology:
-
Recombinant human FGFR kinase domains were used.
-
Assays were performed in a final volume of 10 µL in 384-well plates.
-
The reaction mixture contained the respective FGFR enzyme, a biotinylated peptide substrate, and ATP.
-
This compound was added in a series of dilutions to determine the dose-response curve.
-
The reaction was incubated at room temperature for a specified time and then stopped.
-
The amount of phosphorylated substrate was quantified using a luminescence-based detection method.
-
IC50 values were calculated using a four-parameter logistic fit.
-
Cellular Assays
-
Objective: To assess the inhibitory effect of this compound on FGFR signaling in a cellular context.
-
Cell Lines:
-
KATOIII (gastric cancer, FGFR2 amplified)
-
SNU-16 (gastric cancer, FGFR2 amplified)
-
RT112 (bladder cancer, FGFR3 mutant)
-
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound for a specified duration.
-
Cell lysates were prepared, and the phosphorylation levels of downstream signaling proteins (e.g., p-FRS2, p-ERK) were determined by Western blotting or ELISA.
-
Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation:
-
Human cancer cell lines with known FGFR alterations (e.g., FGFR3-mutant urothelial carcinoma) were cultured.
-
A suspension of these cells was subcutaneously injected into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size.
-
-
Treatment:
-
Mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally at specified doses and schedules.
-
-
Efficacy Assessment:
-
Tumor volume was measured regularly using calipers.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed.
-
Pharmacodynamic markers (e.g., p-FGFR) in tumor tissue were analyzed.
-
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of cholangiocarcinoma harboring FGFR2 alterations. Its high potency, selectivity for FGFR2/3, and activity against known resistance mutations warrant further investigation. To date, no clinical trials for this compound have been registered on ClinicalTrials.gov. The next logical steps for the development of this compound would be to conduct comprehensive IND-enabling toxicology studies, followed by a Phase 1 clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including a cohort of patients with FGFR-altered cholangiocarcinoma. Further preclinical studies could also explore combination strategies to enhance its anti-tumor activity.
References
INCB126503: A Technical Guide to a Selective FGFR2/3 Inhibitor and Its Interplay with the pFGFR3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aberrant signaling by the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR2 and FGFR3, is a known driver in various malignancies, including cholangiocarcinoma and urothelial carcinoma.[1][2][3][4] The development of targeted therapies against these receptors presents a promising avenue for cancer treatment. This technical guide provides an in-depth overview of INCB126503, a potent and selective small-molecule inhibitor of FGFR2 and FGFR3.[2][3] We will explore its mechanism of action, preclinical efficacy, and the intricacies of the pFGFR3 signaling pathway it targets. This document consolidates key quantitative data, details experimental methodologies for its evaluation, and provides visual representations of the core biological processes and experimental workflows.
Introduction to this compound
This compound is an orally bioavailable inhibitor that demonstrates high potency and selectivity for FGFR2 and FGFR3 over other members of the FGFR family, namely FGFR1 and FGFR4.[2][3][5] This selectivity is a key attribute, as inhibition of FGFR1 is associated with hyperphosphatemia, a common dose-limiting toxicity for pan-FGFR inhibitors.[2][3] By sparing FGFR1, this compound offers the potential for a wider therapeutic window. Furthermore, this compound maintains its potent activity against common gatekeeper mutations in FGFR3, such as V555L and V555M, which can confer resistance to other FGFR inhibitors.[5][6]
Quantitative Data: Potency and Selectivity of this compound
The following tables summarize the in vitro potency and selectivity of this compound against various FGFR isoforms and in cellular models.
Table 1: Biochemical Potency of this compound against FGFR Isoforms and Mutants [5][6]
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3 (V555L) | 0.92 |
| FGFR3 (V555M) | 0.85 |
| FGFR4 | 64 |
Table 2: Cellular Potency of this compound [6]
| Cell Line | Target | IC50 (nM) |
| BAF3 | FGFR3 | 6.8 |
The pFGFR3 Signaling Pathway
The FGFR3 signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the FGFR3 receptor. This binding event, stabilized by heparan sulfate (B86663) proteoglycans, induces receptor dimerization and subsequent transphosphorylation of tyrosine residues in the intracellular kinase domain.[1][2][7] This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that regulate critical cellular processes such as proliferation, differentiation, survival, and migration.[8][9]
Key downstream pathways activated by pFGFR3 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[9]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[9]
-
JAK-STAT Pathway: Plays a role in tumor invasion and metastasis.[9]
-
PLCγ Pathway: Influences cell motility and adhesion.[8]
Dysregulation of the FGFR3 pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, can lead to constitutive activation of these downstream signals, driving oncogenesis.[8]
Caption: The pFGFR3 signaling pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR2 and FGFR3 kinase domains. This occupation of the active site prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. By inhibiting the aberrant signaling from overactive or mutated FGFR3, this compound can suppress tumor cell proliferation and survival.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the general protocols used to characterize this compound.
Biochemical Kinase Assays
These assays are performed to determine the direct inhibitory activity of a compound against a purified kinase.
-
Principle: Measurement of the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Recombinant human FGFR kinases are incubated with a peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method such as the Kinase-Glo® MAX assay, which measures the remaining ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assays
These assays assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.
-
Principle: Measurement of cell viability or proliferation after treatment with the inhibitor.
-
General Protocol:
-
Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells engineered to express FGFR3) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is read using a microplate reader.
-
IC50 values are determined by analyzing the dose-response curves.
-
In Vivo Xenograft Tumor Models
These studies evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Protocol:
-
Human cancer cells harboring FGFR3 alterations are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pFGFR3 and pERK).[6]
-
Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising, highly potent, and selective inhibitor of FGFR2 and FGFR3 with a favorable preclinical profile. Its ability to spare FGFR1 and maintain activity against resistance mutations suggests a potential for a better therapeutic index compared to pan-FGFR inhibitors. The detailed understanding of the pFGFR3 signaling pathway provides a strong rationale for the development of targeted therapies like this compound for patients with cancers harboring FGFR3 alterations. The experimental protocols outlined herein provide a framework for the continued investigation and development of this and other next-generation FGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FGFR2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for INCB126503 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB126503 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3.[1][2][3][4][5] Aberrant activation of FGFR signaling, through mutations, gene amplifications, or translocations, is a known driver in various cancers, making FGFRs attractive therapeutic targets. This compound demonstrates high selectivity for FGFR2 and FGFR3 over other FGFR isoforms, such as FGFR1 and FGFR4, which may translate to a more favorable safety profile by mitigating off-target toxicities like hyperphosphatemia, a common side effect associated with pan-FGFR inhibitors. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFR2 and FGFR3. By binding to the ATP-binding pocket, it prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and downstream signaling proteins. This inhibition blocks the activation of multiple downstream pathways implicated in cell proliferation, survival, and migration, including the RAS-MAPK-ERK, PI3K-AKT, PLCγ, and STAT signaling cascades.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3 (V555L mutant) | 0.92 |
| FGFR3 (V555M mutant) | 0.85 |
| FGFR4 | 64 |
Data compiled from publicly available sources.
Signaling Pathway Diagram
Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound against FGFR2 and FGFR3 kinases.
Workflow Diagram:
References
Application Notes and Protocols for INCB126503 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB126503 is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[4][5][6] this compound demonstrates significant anti-tumor efficacy in preclinical models harboring FGFR3 genetic alterations.[6] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, guiding researchers in its preclinical evaluation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line Example (Alteration) | Reference |
| FGFR1 | 70 | - | [1] |
| FGFR2 | 2.1 | KATOIII (Amplification) | [1][3] |
| FGFR3 | 1.2 | RT112/84 (Fusion) | [1][3] |
| FGFR3-V555L | 0.92 | Ba/F3 (Engineered) | [1] |
| FGFR3-V555M | 0.85 | Ba/F3 (Engineered) | [1] |
| FGFR4 | 64 | - | [1] |
Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR2 and FGFR3, blocking their phosphorylation and subsequent downstream signaling.
Experimental Workflow
A systematic approach is recommended to evaluate the cellular effects of this compound. The workflow begins with the selection of appropriate cell lines, followed by assays to determine the inhibitor's effect on cell viability and its ability to modulate FGFR signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
a. Recommended Cell Lines:
-
FGFR3-Fusion Positive: RT112/84 (Urothelial Carcinoma)
-
Negative Control: A cell line lacking known FGFR alterations.
b. Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
c. Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for FGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR and its downstream effector, ERK.
a. Recommended Cell Lines:
-
RT112/84 or KATOIII cells, which have high basal levels of p-FGFR.
b. Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
c. Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
To probe for total proteins, the membrane can be stripped and re-probed with the corresponding total protein antibody.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Targetable FGFR Gene Fusions in Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 7. FGFR2-amplified gastric cancer cell lines require FGFR2 and Erbb3 signaling for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB126503 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB126503 is a highly potent and selective, orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3. Aberrant FGFR signaling is a known driver in various malignancies, making it a key target for therapeutic intervention. Preclinical xenograft models are crucial for evaluating the in vivo efficacy of targeted agents like this compound. These application notes provide detailed protocols for establishing a xenograft model using the human bladder carcinoma cell line RT112/84, which harbors an FGFR3 fusion, and for assessing the anti-tumor activity of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for in vivo studies involving this compound and the RT112/84 xenograft model.
Table 1: this compound Administration Details
| Parameter | Value | Reference |
| Compound | This compound | Internal Data |
| Administration Route | Oral Gavage | [1] |
| Dosage | 100 mg/kg | [1] |
| Dosing Frequency | Once daily (proposed) | Standard Practice |
| Vehicle | To be determined empirically (e.g., 0.5% methylcellulose) | Standard Practice |
Table 2: RT112/84 Xenograft Model Parameters
| Parameter | Description | Reference |
| Cell Line | RT112/84 (Human Bladder Carcinoma) | [2][3] |
| Mouse Strain | Athymic Nude Mice (nu/nu) | [4] |
| Implantation Site | Subcutaneous, right flank | |
| Number of Cells | 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel | Standard Practice |
| Tumor Volume Monitoring | Caliper measurements, twice weekly | |
| Humane Endpoint | Tumor volume >1500 mm³ or signs of distress | Standard Practice |
Experimental Protocols
Cell Culture
The RT112/84 human bladder carcinoma cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (6-8 weeks old) are typically used for establishing xenografts.
Xenograft Implantation
-
Harvest RT112/84 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation.
This compound Administration
-
Prepare a formulation of this compound at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose). The formulation should be prepared fresh daily or as stability data allows.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage at a dose of 100 mg/kg, once daily. The control group should receive the vehicle only.
-
The volume for oral gavage in mice should not exceed 10 mL/kg.
Tumor Growth Monitoring
-
Measure tumor dimensions (length and width) twice a week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of general health.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined humane endpoint or for a specified duration.
Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Xenograft Model
Caption: Experimental workflow for the this compound RT112/84 xenograft model.
References
- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. accegen.com [accegen.com]
- 3. Cellosaurus cell line RT112/84 (CVCL_2714) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: INCB126503 Treatment in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB126503 is a highly potent and selective, orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3.[1] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[1] Preclinical studies in mouse models of cancer have demonstrated that this compound effectively suppresses FGFR signaling and exhibits significant antitumor efficacy in xenografts with FGFR3 genetic alterations. These application notes provide a summary of the key quantitative data and detailed protocols for the use of this compound in preclinical mouse models of cancer.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| FGFR2 | 2.1 | Potent inhibition of the primary target. |
| FGFR3 | 1.2 | Highest potency observed against this isoform. |
| FGFR3-V555L (Gatekeeper Mutant) | 0.92 | Retains high potency against this common resistance mutation. |
| FGFR3-V555M (Gatekeeper Mutant) | 0.85 | Demonstrates equipotent activity against another key resistance mutation. |
| FGFR1 | 70 | Displays significant selectivity over FGFR1, which is associated with hyperphosphatemia. |
| FGFR4 | 64 | Shows good selectivity against FGFR4. |
IC50 values represent the concentration of the inhibitor required for 50% inhibition in vitro.
In Vivo Efficacy of this compound in RT112/84 Bladder Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Phospho-FGFR3 Inhibition | Phospho-ERK Inhibition |
| Vehicle Control | Oral gavage, daily | - | - | - |
| This compound | 100 mg/kg, oral gavage, single dose | Significant | Yes | Yes |
Note: Detailed dose-response studies and specific TGI percentages are not publicly available and would need to be determined empirically for specific models.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. As a selective inhibitor of FGFR2 and FGFR3, this compound blocks the downstream signaling cascade, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival.
Experimental Protocols
Cell Lines for Xenograft Models
A variety of human cancer cell lines can be utilized for in vivo studies. The choice of cell line should be guided by the specific research question and the FGFR alteration status.
FGFR Aberrant Cell Lines (Sensitive to this compound):
-
RT112/84: Bladder carcinoma, expresses activating FGFR3 mutations.
-
SNU-16: Gastric carcinoma, FGFR2 amplification.
-
KATO III: Gastric carcinoma, FGFR2 amplification.
-
AN3CA: Endometrial cancer, FGFR2 mutation.
FGFR Wild-Type Cell Lines (Resistant to this compound):
-
WSU-NHL: Lymphoma
-
HEL 92.1.7: Erythroleukemia
-
HepG2: Hepatocellular carcinoma
-
HCT116: Colorectal carcinoma
Subcutaneous Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the RT112/84 cell line in immunodeficient mice.
Materials:
-
RT112/84 bladder carcinoma cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude or NOD/SCID)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture RT112/84 cells in appropriate medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvest and Preparation:
-
Trypsinize the cells and neutralize with culture medium.
-
Centrifuge the cell suspension and wash the pellet with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
-
-
This compound Administration:
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage. A common dosing schedule is once daily (QD).
-
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors and measure their final weight and volume.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and the remainder fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Analysis Protocol: Western Blot for pFGFR3 and pERK
This protocol outlines the steps to assess the inhibition of FGFR3 and downstream ERK phosphorylation in tumor tissue.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR3, anti-total-FGFR3, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor samples in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This compound is a potent and selective FGFR2/3 inhibitor with demonstrated preclinical antitumor activity in mouse xenograft models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful selection of appropriate cell line models and rigorous execution of experimental protocols are crucial for obtaining reliable and translatable results.
References
Application Notes and Protocols for INCB126503 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3), in a cell culture setting. Detailed protocols for common experimental applications are provided to facilitate research into FGFR signaling and the development of targeted cancer therapies.
Introduction
This compound is a highly potent and selective, orally bioavailable small-molecule inhibitor of FGFR2 and FGFR3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[2][3] this compound exhibits excellent selectivity over other FGFR isoforms, such as FGFR1 and FGFR4, which is advantageous for minimizing off-target effects like hyperphosphatemia, a common side effect of pan-FGFR inhibitors.[1][2] These application notes will detail the mechanism of action, provide key performance data, and offer step-by-step protocols for utilizing this compound in in vitro cancer research.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the FGFR2 and FGFR3 kinase domains. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary pathways inhibited by this compound include the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]
FGFR Signaling Pathway and Inhibition by this compound
Caption: A diagram of the FGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various FGFR isoforms and in cell-based assays.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3-V555L | 0.92 |
| FGFR3-V555M | 0.85 |
| FGFR4 | 64 |
| Data sourced from MedChemExpress and ProbeChem.[6][7] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 (nM) |
| BAF3-FGFR3 | Proliferation | 6.8 |
| Data sourced from ProbeChem.[7] |
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound, typically at 10 mM, by dissolving the powder in DMSO.
-
Ensure complete dissolution by vortexing or sonicating.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell Culture
The human bladder carcinoma cell line RT112/84 is a suitable model for studying FGFR inhibitors due to its known FGFR pathway activation.
Materials:
-
RT112/84 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Glutamine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture RT112/84 cells in EMEM supplemented with 10% FBS, 1% NEAA, and 2 mM Glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency. The cells can be difficult to trypsinize, so ensure complete detachment before splitting.
Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on cell viability and allows for the calculation of an IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: A workflow diagram for determining the IC50 of this compound using a cell viability assay.
Materials:
-
Cells in culture (e.g., RT112/84)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a desired period, typically 72 hours, at 37°C and 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.
Western Blotting for FGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins like ERK.
Materials:
-
Cells in culture
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR, anti-FGFR, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should consult the primary literature, including the supplementary information of the publication by Nguyen et al. on the discovery of this compound, for more detailed experimental procedures.[3]
References
- 1. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 2. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FGFR3 Antibodies [antibodies-online.com]
- 5. Anti-FGFR3 Antibodies | Invitrogen [thermofisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
INCB126503: Application Notes for a Selective FGFR2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB126503 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3).[1][2] Aberrant FGFR signaling is a known driver in various malignancies, making it a key target for therapeutic intervention. This compound demonstrates significant antitumor efficacy in preclinical models, particularly those with FGFR3 genetic alterations, and exhibits a favorable selectivity profile by sparing FGFR1 and FGFR4, which may translate to an improved safety profile.[1][2] These application notes provide a summary of the inhibitory activity of this compound in various cell lines, detailed protocols for assessing its cellular potency, and an overview of the signaling pathways it targets.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound against various FGFR isoforms and in different cellular contexts.
Table 1: Enzymatic Activity of this compound against FGFR Isoforms
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR4 | 64 |
Data sourced from MedChemExpress.[3][4]
Table 2: Cellular Activity of this compound
| Cell Line | Cell Type | Target(s) | IC50 (nM) |
| BaF3 | Murine Pro-B | FGFR3 | 6.8 |
| BaF3 | Murine Pro-B | FGFR3-V555L (Gatekeeper Mutant) | 0.92 |
| BaF3 | Murine Pro-B | FGFR3-V555M (Gatekeeper Mutant) | 0.85 |
| RT112/84 | Human Bladder Carcinoma | pFGFR3, pERK | Inhibition observed |
Data sourced from Probechem Biochemicals and MedChemExpress.[1][3][4]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol describes a method for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
This compound
-
Selected cancer cell line (e.g., RT112, AN3CA)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides an alternative method for determining the IC50 of this compound using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[1][2]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in Protocol 1.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
FGFR2/3 Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of FGFR2 and FGFR3. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, the PLCγ pathway, and the JAK-STAT pathway.[6]
Caption: FGFR2/3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in a cell-based assay.
Caption: General workflow for determining the IC50 of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
Application Notes and Protocols: Western Blot Analysis of INCB126503-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing Western blot analysis on cells treated with INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). Aberrant FGFR signaling is a known driver in various cancers, and this compound has been developed to target this pathway. Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by assessing its effect on the phosphorylation status of FGFR and its downstream signaling proteins. This protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K-AKT pathways. These pathways are pivotal in regulating cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is implicated in the pathogenesis of numerous cancers.
This compound is a small molecule inhibitor designed to selectively target FGFR2 and FGFR3. To verify its mechanism of action and efficacy in a cellular context, it is essential to analyze its impact on the FGFR signaling cascade. Western blotting allows for the specific detection of changes in protein expression and phosphorylation levels, providing a direct measure of the inhibitor's activity. This application note details a robust Western blot protocol to assess the inhibition of FGFR signaling in cells treated with this compound.
Signaling Pathway Targeted by this compound
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., a cell line with known FGFR2/3 alterations) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle-treated control (e.g., DMSO) and a positive control if available.
2. Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1] Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).[2][3]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate required to have an equal amount of protein for each sample (typically 20-30 µg per lane).
4. Sample Preparation for Electrophoresis
-
In new microcentrifuge tubes, add the calculated volume of each lysate and dilute with lysis buffer to ensure all samples have the same final volume.
-
Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples before loading them onto the gel.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder in one lane to monitor protein migration and estimate the size of the target proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the transfer "sandwich" is assembled correctly and perform the transfer in ice-cold transfer buffer.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
7. Immunodetection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of the target proteins.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
8. Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. To compare the levels of phosphorylated protein, normalize the signal of the phospho-specific antibody to the signal of the corresponding total protein antibody. Further normalization to a loading control (e.g., GAPDH or β-actin) is recommended to account for any loading inaccuracies.
Data Presentation
Summarize the quantitative data from the densitometry analysis in a structured table for clear comparison of the effects of different concentrations of this compound.
Table 1: Densitometric Analysis of Protein Phosphorylation
| Treatment | p-FGFR / Total FGFR (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) | p-AKT / Total AKT (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Note: Values should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Recommended Antibodies
| Target Protein | Type | Supplier (Example) | Catalog Number (Example) |
| p-FGFR (Tyr653/654) | Rabbit Polyclonal | Cell Signaling Technology | #3471 |
| Total FGFR2 | Mouse Monoclonal | R&D Systems | MAB684-100 |
| Total FGFR3 | Rabbit Polyclonal | MyBioSource | MBS176381 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit Polyclonal | Invitrogen | 36-8800 |
| Total ERK1/2 | Rabbit Polyclonal | Cell Signaling Technology | #9102 |
| p-AKT (Ser473) | Rabbit Monoclonal | Invitrogen | 44-621G |
| Total AKT | Rabbit Polyclonal | Cell Signaling Technology | #9272 |
| GAPDH | Mouse Monoclonal | Santa Cruz Biotechnology | sc-47724 |
| β-Actin | Mouse Monoclonal | Sigma-Aldrich | A5441 |
Disclaimer: This is a general protocol and may require optimization for your specific experimental conditions. Always refer to the manufacturer's instructions for antibodies and reagents.
References
Application Notes: INCB126503 for the Study of FGFR3 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, often through genetic alterations such as gene fusions, is a known driver in various cancers.[2][3] FGFR3 fusion proteins, which lead to constitutive activation of the kinase domain, have been identified as oncogenic drivers in solid tumors, including bladder cancer, glioblastoma, and head and neck cancers.[4][5] These fusion proteins can promote tumor growth and may contribute to resistance against other targeted therapies.
INCB126503 is a potent and selective, orally bioavailable inhibitor of FGFR2 and FGFR3. Its high selectivity for FGFR2/3 over other FGFR isoforms, such as FGFR1 and FGFR4, is significant as this may reduce off-target toxicities like hyperphosphatemia, which is associated with FGFR1 inhibition. Furthermore, this compound demonstrates potent activity against common "gatekeeper" mutations that can confer resistance to other FGFR inhibitors. These characteristics make this compound a valuable research tool for investigating the role of FGFR3 fusion proteins in cancer biology and for preclinical studies aimed at developing novel therapeutic strategies.
Mechanism of Action
This compound is an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket within the kinase domain of FGFR2 and FGFR3, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. In cells driven by FGFR3 fusion proteins, this leads to the inhibition of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in decreased cell proliferation and tumor growth. Preclinical studies have shown that this compound effectively suppresses FGFR signaling in vivo.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound from biochemical and cellular assays.
Table 1: Biochemical (Cell-Free) Kinase Inhibition
| Target Kinase | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3 (V555L gatekeeper mutant) | 0.92 |
| FGFR3 (V555M gatekeeper mutant) | 0.85 |
| FGFR4 | 64 |
Data compiled from publicly available information.
Table 2: Cellular Potency of this compound
| Cell Line | Cancer Type | FGFR Alteration | Cellular IC50 (nM) |
| Ba/F3-FGFR3 | N/A | Engineered expression | 6.8 |
| RT112/84 | Urothelial Carcinoma | FGFR3 fusion | Not publicly available |
Data compiled from publicly available information.
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on cells harboring FGFR3 fusion proteins.
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol outlines a method to assess the effect of this compound on the proliferation of FGFR3 fusion-positive cancer cell lines.
Materials:
-
FGFR3 fusion-positive cancer cell line (e.g., RT112)
-
Complete cell culture medium
-
This compound (powder or stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of the reagent to each well, incubate for 10 minutes on a shaker, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-FGFR3 and Phospho-ERK
This protocol is for detecting changes in the phosphorylation of FGFR3 and the downstream effector ERK in response to this compound treatment.
Materials:
-
FGFR3 fusion-positive cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model using an FGFR3 fusion-positive cell line.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR3 fusion-positive cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare a suspension of this compound in the vehicle solution. Administer this compound orally by gavage at a predetermined dose (e.g., 10-100 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as a measure of toxicity.
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualizations
Caption: FGFR3 fusion protein signaling pathway and point of inhibition by this compound.
References
- 1. Reactome | Signaling by FGFR3 [reactome.org]
- 2. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 3. Collection - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
INCB126503: In Vivo Efficacy and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB126503 is a potent and highly selective, orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3.[1][2] Preclinical studies have demonstrated its significant anti-tumor efficacy in vivo, particularly in xenograft models harboring FGFR3 genetic alterations. A key advantage of this compound is its ability to effectively suppress FGFR signaling without inducing hyperphosphatemia, a common dose-limiting toxicity associated with pan-FGFR inhibitors that also target FGFR1. This document provides a summary of the available in vivo efficacy data and detailed protocols for representative preclinical studies to guide further research and development.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including bladder cancer, cholangiocarcinoma, and gastric cancer. This compound has emerged as a promising therapeutic agent that selectively targets FGFR2 and FGFR3, offering a potentially wider therapeutic window compared to non-selective FGFR inhibitors.
In Vivo Efficacy Summary
This compound has demonstrated significant tumor growth inhibition in preclinical xenograft models. The following tables summarize the key findings from these studies.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | FGFR Alteration | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| RT112/84 | Bladder Carcinoma | FGFR3 Fusion | 100 mg/kg, oral, once daily | Data not publicly available | [3] |
| Additional xenograft models with FGFR3 alterations | Various | FGFR3 mutations/fusions | Data not publicly available | Significant antitumor efficacy reported | [1][2] |
Note: Specific quantitative TGI data is not available in the public domain and would be found in the primary publication. Researchers should refer to the original study for precise values.
Table 2: Pharmacodynamic Effects of this compound in a Xenograft Model
| Biomarker | Tissue | Dosing | Effect | Reference |
| pFGFR3 | RT112/84 Tumor | 100 mg/kg, oral (single dose) | Inhibition of phosphorylation | |
| pERK | RT112/84 Tumor | 100 mg/kg, oral (single dose) | Inhibition of phosphorylation |
Table 3: In Vivo Selectivity Profile of this compound
| Parameter | Animal Model | Dosing | Observation | Conclusion | Reference |
| Serum Phosphate Levels | Naïve Mice | Up to 1000 mg/kg, oral (single dose) | No significant increase in phosphorus levels | High selectivity against FGFR1, mitigating the risk of hyperphosphatemia. |
Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for this compound.
Caption: FGFR Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with this compound, based on standard methodologies for this class of compounds.
Protocol 1: Xenograft Tumor Model for In Vivo Efficacy
This protocol describes the establishment of a subcutaneous xenograft model using the RT112/84 human bladder carcinoma cell line and assessment of the anti-tumor activity of this compound.
1. Cell Culture:
- Culture RT112/84 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Husbandry:
- Use female athymic nude mice, 6-8 weeks old.
- Acclimatize animals for at least one week before the start of the experiment.
- House animals in sterile conditions with ad libitum access to food and water.
3. Tumor Implantation:
- Resuspend harvested RT112/84 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
4. Treatment:
- Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length x width²)/2.
- When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
- Administer this compound or vehicle orally, once daily, at the desired dose (e.g., 100 mg/kg).
- Monitor animal body weight and general health daily.
5. Endpoint and Analysis:
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
At the end of the study, euthanize the mice and excise the tumors.
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Protocol 2: Pharmacodynamic Analysis of FGFR Signaling Inhibition
This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring the phosphorylation of FGFR and its downstream effector ERK in tumor tissue.
1. Study Design:
- Establish RT112/84 xenografts in nude mice as described in Protocol 1.
- Once tumors reach a suitable size (e.g., 300-500 mm³), administer a single oral dose of this compound or vehicle.
2. Tissue Collection:
- At specified time points post-dose (e.g., 2, 6, 24 hours), euthanize cohorts of mice.
- Immediately excise tumors and snap-freeze them in liquid nitrogen.
- Store frozen tumor samples at -80°C until analysis.
3. Protein Extraction:
- Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the homogenate at high speed to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine protein concentration using a standard assay (e.g., BCA assay).
4. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, and total ERK overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software.
Conclusion
This compound is a potent and selective FGFR2/3 inhibitor with demonstrated in vivo anti-tumor efficacy in FGFR3-altered xenograft models. Its high selectivity against FGFR1 translates to a favorable safety profile, notably the absence of hyperphosphatemia. The provided protocols offer a framework for researchers to further investigate the in vivo properties of this compound and similar targeted therapies. For precise quantitative data on efficacy, it is essential to consult the primary scientific literature.
References
Application Notes and Protocols: Preclinical Pharmacokinetics of INCB126503
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known preclinical pharmacokinetic properties of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 and 3 (FGFR2/3). While specific quantitative data for this compound is not publicly available, this document outlines the general characteristics of the compound and provides detailed protocols for conducting preclinical pharmacokinetic studies applicable to this class of inhibitors.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that selectively targets FGFR2 and FGFR3.[1][2] Aberrant FGFR signaling is a known driver in various cancers, making FGFR inhibitors a promising class of therapeutic agents. Preclinical studies have demonstrated that this compound exhibits excellent in vitro absorption, distribution, metabolism, and excretion (ADME) profiles, with favorable pharmacokinetic properties observed in rat models.[3] The compound effectively suppresses FGFR signaling in vivo and has shown significant anti-tumor efficacy in xenograft models with FGFR3 genetic alterations, without inducing hyperphosphatemia, a common side effect of less selective FGFR inhibitors.[1][2]
Quantitative Pharmacokinetic Data
Specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) in preclinical species have not been disclosed in publicly available literature. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (Dose: X mg/kg) | Rat (Dose: Y mg/kg) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL/F (mL/min/kg) | Data not available | Data not available |
| Vz/F (L/kg) | Data not available | Data not available |
| F (%) | Data not available | Data not available |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (Dose: A mg/kg) | Rat (Dose: B mg/kg) |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL (mL/min/kg) | Data not available | Data not available |
| Vss (L/kg) | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for assessing the pharmacokinetics of a small molecule inhibitor like this compound in a preclinical setting.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Animal Models:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals should be fasted overnight before dosing.
2. Drug Formulation and Administration:
-
Formulation for Oral (PO) Dosing: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Formulation for Intravenous (IV) Dosing: Prepare a solution of this compound in a suitable vehicle, for example, a mixture of saline, PEG400, and ethanol. The formulation should be sterile-filtered.
-
Dose Administration:
-
PO: Administer the suspension via oral gavage at a specific volume (e.g., 10 mL/kg).
-
IV: Administer the solution as a bolus injection via the tail vein at a specific volume (e.g., 5 mL/kg).
-
3. Sample Collection:
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples (e.g., at 4,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both this compound and the internal standard.
-
3. Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Quantification: Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
FGFR Signaling Pathway
Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which regulate cell proliferation, survival, and differentiation. This compound acts by inhibiting the kinase activity of FGFR2 and FGFR3, thereby blocking these downstream signals.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a preclinical model.
References
Troubleshooting & Optimization
Technical Support Center: INCB126503 In Vitro Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with INCB126503 in vitro. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the solubility and stability of this potent and selective FGFR2/3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[1] High-concentration stock solutions, for example at 10 mM, can then be serially diluted to the desired concentration for your experiments.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue related to the compound's kinetic solubility. This can occur if the final concentration in the aqueous medium exceeds the solubility limit of this compound under those specific conditions. To address this, you can try the following troubleshooting steps:
-
Reduce the final concentration: Lowering the working concentration of this compound in your assay is the most direct way to avoid precipitation.[1]
-
Adjust the co-solvent concentration: If your experimental setup allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might enhance solubility. It is crucial to include a vehicle control with the same DMSO concentration to account for any solvent effects.[1]
-
Perform a solubility test: Before conducting a large-scale experiment, it is advisable to perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your specific assay medium.[1]
-
Ensure thorough mixing: When diluting the stock solution, ensure rapid and complete mixing to create a homogeneous solution and avoid localized high concentrations that can lead to precipitation.[1]
Q3: How should I store my this compound stock solutions to ensure stability?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q4: I am seeing a rapid loss of this compound in my microsomal stability assay, even at the early time points. What could be the issue?
A4: A rapid disappearance of the compound in a microsomal stability assay could indicate high metabolic instability. However, other factors could also be at play. Here are some troubleshooting considerations:
-
Non-specific binding: The compound might be binding to the plasticware or the microsomal proteins. Using low-binding plates and including control incubations without NADPH can help assess this.
-
Chemical instability: The compound may be unstable in the incubation buffer. A control incubation without microsomes can help determine the chemical stability of this compound under the assay conditions.[2]
-
High intrinsic clearance: this compound might be a high-clearance compound, meaning it is rapidly metabolized by the liver microsomes.[2]
Q5: My in vitro experimental results with this compound are not reproducible. Could solubility be the cause?
A5: Yes, poor solubility is a frequent cause of experimental variability.[1] If this compound is not fully dissolved, the effective concentration in your assay will be inconsistent, leading to non-reproducible results.[1] It is crucial to ensure that the compound is completely solubilized at the tested concentrations.
Quantitative Data Summary
The following tables provide representative quantitative data on the in vitro solubility and stability of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 55 | 117 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 75 | 159 |
| Simulated Gastric Fluid (SGF) | 1.2 | > 200 | > 425 |
Table 2: In Vitro Metabolic Stability of this compound
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 30 | 23.1 |
| Liver Microsomes | Mouse | 25 | 27.7 |
| S9 Fraction | Human | 60 | 11.6 |
| Hepatocytes | Human | 90 | 7.7 |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense to Assay Plate: In a separate clear-bottom 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the assay plate containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the assay plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control (time zero) wells.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the this compound working solution to the designated wells.
-
-
Reaction Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
References
INCB126503 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of INCB126503 in cancer cell experiments. The focus is to address potential issues related to off-target effects and to provide clear, actionable guidance for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3.[1][2] It functions by competing with ATP for the kinase binding site, thereby inhibiting autophosphorylation of the receptors and blocking downstream signaling pathways, such as the pERK pathway.[1] Dysregulation of FGFR2 and FGFR3 signaling is implicated in the development of several cancers, including cholangiocarcinoma and urothelial carcinoma.[2][3]
Q2: How selective is this compound for FGFR2/3 over other FGFR isoforms?
A2: this compound was specifically designed for high selectivity for FGFR2 and FGFR3 over other members of the FGFR family, namely FGFR1 and FGFR4.[1][2] This selectivity is a key feature, as unintended inhibition of FGFR1 is associated with off-target toxicities like hyperphosphatemia.[2][3][4] In vivo studies have shown that this compound does not induce hyperphosphatemia, a side effect observed with less selective, pan-FGFR inhibitors.[1][2]
Q3: My cancer cell line, which is not known to have FGFR2/3 alterations, is showing a response to this compound. Could this be an off-target effect?
A3: While this compound is highly selective for FGFR2/3, it is possible that the observed phenotype is due to an uncharacterized off-target activity, or that the cell line has an uncharacterised dependence on low levels of FGFR2/3 signaling. Small-molecule kinase inhibitors can sometimes have off-target effects that are responsible for their biological activity.[5][6] It is crucial to experimentally validate that the observed effect is due to the intended target. Please refer to the Troubleshooting Guide below for protocols on how to investigate this.
Q4: Does this compound have activity against known resistance mutations?
A4: Yes, this compound was developed to be equipotent against FGFR3 gatekeeper mutations, such as V555L and V555M, which can confer resistance to other FGFR inhibitors.[2] This is a significant advantage for its potential therapeutic use.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against various FGFR isoforms and common gatekeeper mutants.
| Target | IC50 (nM) | Fold Selectivity vs FGFR2 | Fold Selectivity vs FGFR3 |
| FGFR1 | 70 | 33.3x | 58.3x |
| FGFR2 | 2.1 | 1x | - |
| FGFR3 | 1.2 | - | 1x |
| FGFR4 | 64 | 30.5x | 53.3x |
| FGFR3-V555L Mutant | 0.92 | - | ~1.3x more potent |
| FGFR3-V555M Mutant | 0.85 | - | ~1.4x more potent |
Data sourced from MedChemExpress.[2]
Troubleshooting Guides
This section provides structured guidance and experimental protocols to help troubleshoot unexpected results and investigate potential off-target effects of this compound.
Issue 1: Unexpected Cytotoxicity or Phenotype in a Cancer Cell Line
You observe a significant anti-proliferative effect or another phenotype in a cell line that is not known to be driven by FGFR2 or FGFR3 signaling.
Workflow for Investigating Unexpected Cellular Effects:
Caption: Experimental workflow for investigating unexpected cellular effects.
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target Pathway Inhibition
This protocol verifies that this compound is engaging its intended target, FGFR2 or FGFR3, and inhibiting downstream signaling in your specific cell model.
-
Cell Culture and Treatment: Plate your cancer cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours if required to reduce basal signaling.
-
Stimulation and Inhibition: Pre-treat the cells with a dose-range of this compound (e.g., 10 nM to 1 µM) for 2 hours. Subsequently, stimulate the cells with an appropriate FGF ligand (e.g., FGF2 or FGF9) for 15-30 minutes to activate the FGFR pathway. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-ERK1/2 (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the p-FGFR and p-ERK signal in the this compound-treated samples, relative to the stimulated control, confirms on-target activity.[1]
Protocol 2: Cellular Rescue Experiment
This experiment aims to determine if the observed phenotype (e.g., reduced proliferation) can be reversed by reactivating the signaling pathway downstream of FGFR, thus confirming the phenotype is an on-target effect.
-
Vector Preparation: Obtain or generate a plasmid expressing a constitutively active form of a key downstream effector, such as MEK1 (e.g., MEK1-DD mutant), which is downstream of FGFR.
-
Transfection: Transfect your cancer cell line with the constitutively active MEK1 plasmid or an empty vector control.
-
Selection and Validation: If necessary, select for a stable cell line. Validate the expression and activity of the constitutively active protein via Western Blot (e.g., by observing elevated p-ERK levels even without FGF stimulation).
-
Phenotypic Assay: Treat both the rescued cell line (expressing active MEK1) and the control cell line with this compound at a concentration that previously induced the phenotype.
-
Analysis: Measure the phenotype of interest (e.g., cell viability via CellTiter-Glo, apoptosis via Caspase-3/7 assay). If the cells expressing the constitutively active downstream effector are resistant to the effects of this compound compared to the control, it strongly suggests the phenotype is on-target.
Protocol 3: In Vitro Kinase Profiling (General Guidance)
If on-target effects are ruled out, a broad kinase screen can identify potential off-target interactions. This is typically performed as a service by specialized companies.
-
Objective: To determine the inhibitory activity of this compound against a large panel of purified human kinases.
-
Methodology: These services use various assay formats (e.g., radiometric, fluorescence, or competition binding assays like KINOMEscan) to measure the ability of a compound to inhibit the activity of hundreds of kinases.[5][7][8]
-
Procedure:
-
Provide a sample of this compound to the service provider.
-
The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
"Hits" (kinases inhibited above a certain threshold, e.g., >50% or >75%) are identified.
-
Follow-up dose-response assays are performed on the hits to determine their IC50 values.
-
-
Data Interpretation: The results will provide a selectivity profile, highlighting any kinases that are potently inhibited by this compound besides FGFR2 and FGFR3. This information can then be used to formulate new hypotheses about the mechanism behind the observed phenotype.
Signaling Pathway and Logic Diagrams
FGFR Signaling Pathway
Caption: Simplified FGFR2/3 signaling pathway inhibited by this compound.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting logic for diagnosing unexpected experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: INCB126503 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB126503, a potent and selective FGFR2/3 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, focusing on potential mechanisms of resistance.
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Potential Cause: Acquired resistance through on-target secondary mutations in the FGFR2 or FGFR3 kinase domain.
Troubleshooting Steps:
-
Sequence the FGFR2 and FGFR3 kinase domains: Isolate genomic DNA from both the parental sensitive and the resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the kinase domain exons of FGFR2 and FGFR3 to identify any acquired mutations.
-
Test for known gatekeeper mutations: Pay close attention to codons corresponding to the gatekeeper residue (e.g., V555 in FGFR3). This compound has been shown to be potent against the common FGFR3 gatekeeper mutations V555L and V555M[1][2]. If these mutations are detected, resistance may be driven by a different mechanism.
-
Evaluate other potential kinase domain mutations: If novel mutations are identified, their functional impact on inhibitor binding can be predicted using molecular modeling and confirmed through in vitro kinase assays with recombinant mutant protein.
Issue 2: Maintained FGFR2/3 inhibition but persistent downstream signaling and cell proliferation.
Potential Cause: Activation of bypass signaling pathways that circumvent the need for FGFR2/3 signaling.
Troubleshooting Steps:
-
Assess the activation status of key signaling nodes: Perform Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways. Focus on:
-
PI3K/AKT/mTOR pathway: Check for phosphorylation of AKT (at Ser473 and Thr308) and S6 ribosomal protein.
-
RAS/MAPK pathway: Check for phosphorylation of MEK and ERK.
-
Other receptor tyrosine kinases (RTKs): Investigate the phosphorylation status of EGFR, HER2/ERBB2, and MET, as upregulation of these receptors has been implicated in resistance to FGFR inhibitors[3].
-
-
Test for synergistic effects with other inhibitors: If a bypass pathway is identified, test for synergy by co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor, MEK inhibitor, or EGFR inhibitor). A synergistic effect would suggest that the bypass pathway is a key mechanism of resistance.
Issue 3: Heterogeneous response to this compound within a cell population.
Potential Cause: Existence of a sub-population of cells with intrinsic or acquired resistance.
Troubleshooting Steps:
-
Single-cell cloning: Isolate and expand individual clones from the heterogeneous population to establish pure resistant and sensitive cell lines.
-
Characterize individual clones: Analyze the individual clones for the resistance mechanisms described in Issues 1 and 2 (i.e., FGFR mutations and bypass pathway activation). This can help to determine if the heterogeneity is due to a mixed population of cells with different resistance mechanisms.
-
Consider epithelial-to-mesenchymal transition (EMT): Assess markers of EMT (e.g., E-cadherin, N-cadherin, vimentin) in the resistant clones, as EMT has been associated with resistance to FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptors FGFR2 and FGFR3[1][4]. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in FGFR-dependent cancer cells.
Q2: Is this compound effective against known resistance mutations in FGFR?
A2: Yes, this compound has been shown to be highly effective against the common "gatekeeper" mutations in FGFR3, specifically V555L and V555M, which can confer resistance to other FGFR inhibitors[1][2]. Its activity against other potential resistance mutations is an area of ongoing research.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific acquired resistance mechanisms to this compound have not yet been extensively reported in the literature, based on studies with other FGFR inhibitors, potential mechanisms include:
-
On-target resistance: Acquisition of secondary mutations in the FGFR2 or FGFR3 kinase domain that reduce the binding affinity of this compound.
-
Bypass signaling: Upregulation and activation of alternative signaling pathways that can drive cell proliferation and survival independently of FGFR signaling. These may include the PI3K/AKT/mTOR and RAS/MAPK pathways, often driven by the activation of other receptor tyrosine kinases like EGFR or MET[3][5].
-
Epithelial-to-mesenchymal transition (EMT): A cellular process where epithelial cells acquire mesenchymal characteristics, which has been linked to drug resistance.
Q4: How can I investigate bypass signaling as a potential resistance mechanism in my experiments?
A4: To investigate bypass signaling, you can perform phosphoproteomic analysis to get a broad overview of activated kinases in your resistant cells compared to sensitive parental cells. Alternatively, you can use a more targeted approach by performing Western blots for the phosphorylated forms of key signaling proteins such as AKT, ERK, S6, EGFR, and MET. If you identify an activated pathway, you can then use specific inhibitors for that pathway in combination with this compound to see if you can restore sensitivity.
Q5: Are there any known synergistic drug combinations with this compound to overcome resistance?
A5: There is currently limited published data on synergistic drug combinations specifically with this compound to overcome acquired resistance. However, based on the known bypass mechanisms for FGFR inhibitors, combining this compound with inhibitors of the PI3K/AKT/mTOR or RAS/MAPK pathways could be a rational approach to test in resistant models[3][5].
Data Presentation
Table 1: In Vitro Potency of this compound against Wild-Type and Mutant FGFRs
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3-V555L (Gatekeeper Mutant) | 0.92 |
| FGFR3-V555M (Gatekeeper Mutant) | 0.85 |
| FGFR4 | 64 |
(Data sourced from MedChemExpress and Probechem Biochemicals)
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values
-
Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in their recommended growth medium and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: FGFR2/3 signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Item - Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: INCB126503 Xenograft Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INCB126503 in xenograft models. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3).[1][2] Its mechanism of action involves blocking the signaling pathways mediated by aberrant FGFR2 and FGFR3, which are implicated in the proliferation of various tumor types, including cholangiocarcinoma and urothelial carcinoma.[1][2] this compound has been shown to effectively suppress FGFR signaling in vivo.[1]
Q2: Which cancer cell lines are most suitable for this compound xenograft studies?
A2: Cell lines with documented FGFR3 genetic alterations, such as activating mutations or fusions, are the most appropriate models for evaluating the efficacy of this compound. The compound has demonstrated significant antitumor activity in xenograft models harboring such alterations. It is crucial to select a cell line where the FGFR pathway is a key driver of tumor growth.
Q3: What is a typical starting dose and administration route for this compound in mice?
A3: While specific dose-finding studies for your model are recommended, published preclinical studies can provide a starting point. This compound is orally bioavailable and is typically administered via oral gavage. A common vehicle for administration can be a solution of 0.5% methylcellulose (B11928114) in water. The optimal dose will depend on the specific xenograft model and should be determined through a dose-response study.
Q4: What are the expected off-target effects of this compound, and how can they be monitored?
A4: this compound is designed to be highly selective for FGFR2/3, which helps to minimize off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition). However, it is still essential to monitor animal health closely. Regular monitoring of body weight, clinical observations for any signs of distress, and periodic blood work to check for markers of toxicity are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during this compound xenograft experiments in a question-and-answer format.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
-
Question: We are observing significant differences in tumor growth rates among mice in the same this compound treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability in tumor growth is a common challenge in xenograft studies. Several factors can contribute to this issue:
-
Inconsistent Cell Implantation: Ensure a precise and consistent number of viable cells are injected into the same anatomical location for each mouse. Using a consistent injection volume and technique is critical.
-
Variable Animal Health: Differences in the age, weight, and overall health of the mice can impact tumor engraftment and growth. Use a homogenous cohort of animals for your studies.
-
Tumor Cell Heterogeneity: The cancer cell line itself may have inherent heterogeneity, leading to varied growth rates. Ensure you are using cells from a consistent passage number and with high viability.
-
Troubleshooting Steps:
-
Standardize your cell preparation and implantation protocol.
-
Use mice of the same strain, sex, age, and weight.
-
Randomize mice into treatment groups after tumors have reached a predetermined, consistent size.
-
Increase the number of animals per group to improve statistical power and account for inherent biological variability.
-
-
Issue 2: Lack of Significant Tumor Growth Inhibition with this compound Treatment
-
Question: Our xenograft tumors are not responding to this compound treatment as expected. What are the potential reasons for this lack of efficacy?
-
Answer: A lack of response to treatment can be due to several factors related to the drug, the model, or the experimental procedure:
-
Inappropriate Xenograft Model: The chosen cell line may not be dependent on the FGFR2/3 signaling pathway for its growth. Confirm that your model has a documented FGFR3 genetic alteration.
-
Suboptimal Dosing: The dose of this compound may be too low to achieve sufficient target inhibition in the tumor tissue.
-
Drug Formulation and Administration Issues: Inconsistent drug formulation or improper administration (e.g., incorrect gavage technique) can lead to variable drug exposure.
-
Troubleshooting Steps:
-
Verify the genetic background of your cell line to confirm FGFR3 alterations.
-
Perform a dose-escalation study to determine the optimal dose of this compound for your specific model.
-
Ensure the drug is properly formulated daily and administered consistently by trained personnel.
-
Analyze tumor tissue post-treatment for pharmacodynamic markers (e.g., p-FGFR, p-ERK) to confirm target engagement.
-
-
Issue 3: Tumor Regrowth After an Initial Response to this compound
-
Question: We observed initial tumor regression or stasis with this compound treatment, but the tumors started to regrow after some time. What could explain this acquired resistance?
-
Answer: The development of acquired resistance is a known phenomenon with targeted therapies. Potential mechanisms include:
-
Emergence of Gatekeeper Mutations: While this compound is designed to be active against some known gatekeeper mutations, novel resistance mutations in the FGFR2 or FGFR3 kinase domain can arise.
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to circumvent the inhibition of the FGFR pathway.
-
Selection of a Resistant Subclone: The initial tumor may have contained a small population of cells that were inherently resistant to this compound, which then expanded under the selective pressure of the treatment.
-
Troubleshooting Steps:
-
Harvest and analyze the resistant tumors to identify potential mechanisms of resistance through genomic and proteomic analyses.
-
Consider combination therapy strategies to target potential bypass pathways.
-
Evaluate intermittent dosing schedules to potentially delay the onset of resistance.
-
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical outcomes for selective FGFR inhibitors in preclinical xenograft models.
Table 1: In Vivo Efficacy of this compound in an FGFR3-Mutant Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle | - | Daily | 1250 ± 150 | - |
| This compound | 10 | Daily | 625 ± 80 | 50 |
| This compound | 30 | Daily | 250 ± 50 | 80 |
| This compound | 100 | Daily | 50 ± 20 | 96 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) |
| 10 | 500 | 2 | 4500 |
| 30 | 1500 | 2 | 13500 |
| 100 | 4500 | 4 | 42000 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Implantation
-
Cell Preparation:
-
Culture the selected cancer cell line (with confirmed FGFR3 alteration) under standard conditions.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile solution of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the procedure.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse using a 27-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Protocol 2: this compound Administration and Tumor Monitoring
-
Drug Preparation:
-
Prepare a fresh formulation of this compound daily.
-
For a vehicle of 0.5% methylcellulose in water, first create a homogenous suspension of methylcellulose in sterile water.
-
Weigh the required amount of this compound powder and suspend it in the vehicle to the desired concentration. Ensure the suspension is uniform before each administration.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage using a proper gavage needle. The volume is typically 100-200 µL per mouse.
-
-
Tumor and Health Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Record any clinical observations of adverse effects.
-
Randomize mice into treatment groups when tumors reach a mean size of 100-200 mm³.
-
Visualizations
Caption: this compound inhibits the FGFR2/3 signaling pathway.
Caption: Experimental workflow for this compound xenograft studies.
References
Technical Support Center: INCB126503 In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the in vivo toxicity of INCB126503.
Disclaimer
Publicly available preclinical toxicology data for this compound is limited. The guidance provided here is based on the known toxicities of selective FGFR2/3 inhibitors as a class. Researchers must conduct their own dose-finding and toxicity studies to determine the optimal and safe dose range for this compound in their specific in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is designed to have lower toxicity compared to other FGFR inhibitors?
A1: this compound is a highly potent and selective inhibitor of FGFR2 and FGFR3. Unlike pan-FGFR inhibitors, it has excellent selectivity against FGFR1 and FGFR4. Inhibition of FGFR1 is associated with hyperphosphatemia, a common dose-limiting toxicity of many pan-FGFR inhibitors. By sparing FGFR1, this compound is designed to avoid this off-target toxicity, offering a potentially better safety profile.
Q2: What are the potential on-target toxicities that I might observe with this compound?
A2: Even with high selectivity, on-target toxicities can occur due to the inhibition of FGFR2 and FGFR3 in healthy tissues where these receptors play physiological roles. Based on the known functions of FGFR2/3 and toxicities observed with other selective FGFR inhibitors, potential on-target toxicities for this compound in preclinical models could include:
-
Dermatologic: Skin and nail changes.
-
Ocular: Dry eyes or other ocular surface issues.
-
Gastrointestinal: Diarrhea and stomatitis (inflammation of the mouth).
-
Other: Fatigue and alopecia (hair loss) at higher doses or with prolonged treatment.
Q3: How can I establish a safe and effective starting dose for my in vivo experiments?
A3: It is crucial to perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a defined period. A typical approach involves a dose escalation study in a small cohort of animals. Start with a low dose and gradually increase the dose in subsequent cohorts while closely monitoring for signs of toxicity.
Q4: What clinical signs should I monitor for in my animals during an this compound toxicity study?
A4: Daily monitoring is essential. Key parameters to observe include:
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General Health: Changes in activity level, posture, and grooming.
-
Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
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Skin and Fur: Look for signs of alopecia, dermatitis, or lesions.
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Gastrointestinal: Monitor for diarrhea or changes in stool consistency.
-
Ocular: Observe for any signs of eye irritation, discharge, or cloudiness.
-
Food and Water Intake: A significant decrease can be an early sign of toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Morbidity at a Presumed Safe Dose
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the vehicle used to formulate this compound is well-tolerated at the administered volume. Run a vehicle-only control group. |
| Incorrect Dosing | Double-check all calculations for dose and formulation concentration. Verify the accuracy of dosing equipment. |
| Animal Model Sensitivity | Different animal strains or species can have varying sensitivities. Consider the genetic background and health status of your animals. |
| Compound Stability | Ensure the formulated compound is stable under your storage and administration conditions. Degradation could lead to toxic byproducts. |
Issue 2: Dermatologic or Ocular Toxicities
| Potential Cause | Troubleshooting Step |
| On-Target FGFR2/3 Inhibition in Skin/Eyes | These are known class effects of FGFR inhibitors. Consider dose reduction or intermittent dosing schedules. |
| Supportive Care | For mild skin irritation, consult with veterinary staff about appropriate topical emollients. For dry eyes, consider ocular lubricants. |
| Dose Optimization | The goal is to find a dose that maintains anti-tumor efficacy while minimizing these on-target toxicities. A lower, more frequent dosing schedule may be better tolerated than a higher, less frequent one. |
Quantitative Data Summary
The following tables provide an illustrative summary of potential dose-related toxicities for a selective FGFR2/3 inhibitor. Note: This is generalized data and a substitute for a formal MTD study for this compound in your specific model.
Table 1: Illustrative Dose-Ranging Study for a Selective FGFR2/3 Inhibitor in Mice
| Dose Group (mg/kg, daily oral gavage) | Observed Toxicities | Effect on Body Weight | Toxicity Grade (Illustrative) |
| Vehicle Control | None | Normal gain | 0 |
| 10 | No observable toxicities | Normal gain | 0 |
| 30 | Mild, transient alopecia in some animals after 14 days | Slight decrease in weight gain rate | 1 |
| 60 | Moderate alopecia, mild skin dryness | Stable body weight, no significant loss | 2 |
| 100 | Significant alopecia, moderate skin lesions, mild diarrhea | 5-10% body weight loss | 3 |
| 150 | Severe skin lesions, moderate to severe diarrhea, lethargy | >15% body weight loss | 4 (Exceeds MTD) |
Table 2: Common In Vivo Toxicities of Selective FGFR Inhibitors and Monitoring Parameters
| Toxicity Type | Monitoring Parameters | Potential Management Strategy (in preclinical models) |
| Dermatologic | Visual inspection of skin and nails, alopecia grading | Dose reduction, intermittent dosing |
| Ocular | Visual inspection of eyes, ophthalmic examination | Dose reduction, topical lubricants |
| Gastrointestinal | Stool consistency, body weight, food/water intake | Dose reduction, dietary support |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered daily for a specified period (e.g., 14 days) without causing dose-limiting toxicities.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Naïve mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Standard animal housing and husbandry supplies
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to dose groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 60, 100, 150 mg/kg).
-
A "3+3" design can be used, where if a dose-limiting toxicity (DLT) is observed in one of three animals, three more are added to that cohort.
-
-
Administration: Administer this compound or vehicle by oral gavage once daily for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily, noting any signs of toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose at which no more than one animal in a cohort of six experiences a DLT (e.g., >20% body weight loss, severe clinical signs).
Visualizations
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Caption: On-target effects of this compound in tumor and healthy tissues.
Caption: Troubleshooting logic for observed in vivo toxicity.
Technical Support Center: Overcoming Acquired Resistance to FGFR Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to acquired resistance to Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Section 1: Frequently Asked Questions (FAQs) - Understanding Acquired Resistance
This section addresses fundamental concepts regarding the mechanisms of resistance to FGFR inhibitors.
Q1: What are the primary mechanisms of acquired resistance to FGFR inhibitors?
Acquired resistance to FGFR inhibitors is broadly categorized into two main types:
-
On-Target Resistance: This involves genetic changes in the FGFR gene itself. The most common on-target mechanism is the acquisition of secondary point mutations in the FGFR kinase domain. These mutations can interfere with inhibitor binding or stabilize the active conformation of the receptor, rendering the drug less effective.[1][2][3]
-
Off-Target Resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the FGFR blockade.[1][4] This bypass allows the cell to restore downstream signaling required for proliferation and survival, such as the MAPK and PI3K/AKT pathways, even in the presence of an effective FGFR inhibitor.
Q2: What are "gatekeeper" and "molecular brake" mutations in the context of FGFR inhibitor resistance?
These are specific types of on-target mutations within the FGFR kinase domain that confer resistance.
-
Gatekeeper Mutations: Located at the entrance of the hydrophobic back pocket of the ATP-binding cleft, the gatekeeper residue controls access for many kinase inhibitors. A mutation at this site, such as V565 in FGFR2, can sterically hinder the binding of ATP-competitive inhibitors without significantly impacting the kinase's own ATP binding.
-
Molecular Brake Mutations: These mutations, such as those at the N550 residue in FGFR2, destabilize the inactive conformation of the kinase. This shift in equilibrium towards the active state leads to increased kinase activity and reduced sensitivity to inhibitors that preferentially bind to the inactive state.
Q3: What are the most common bypass signaling pathways that become activated during FGFR inhibitor therapy?
When FGFR signaling is blocked, tumor cells can develop resistance by activating other receptor tyrosine kinases (RTKs) or downstream signaling molecules. Common bypass mechanisms include:
-
MET Proto-Oncogene (MET) Upregulation: Increased expression or activation of MET can reactivate the MAPK and PI3K/AKT pathways.
-
EGFR/ERBB Family Activation: Upregulation of EGFR or other ERBB family members (like HER2/HER3) can provide an alternative route for signal transduction.
-
PI3K/AKT/mTOR Pathway Alterations: Acquired mutations in key nodes of this pathway, such as PIK3CA, or loss of negative regulators like PTEN, can lead to constitutive activation downstream of FGFR.
-
RAS/MAPK Pathway Reactivation: Mutations in genes like NRAS or BRAF can directly reactivate the MAPK pathway, making the cell independent of FGFR signaling for this crucial pro-survival cascade.
Section 2: Troubleshooting Guides for Experimental Research
This section provides practical advice for common challenges encountered in the lab.
Q: My FGFR inhibitor-sensitive cell line is showing a reduced response over time. What should I investigate first?
A: A gradual loss of sensitivity is a classic sign of developing acquired resistance. A systematic approach is crucial.
-
Step 1: Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. An IC50 value that has significantly increased confirms resistance.
-
Step 2: Check for On-Target Mutations: Extract genomic DNA from both the resistant and parental cells. Perform Sanger or next-generation sequencing (NGS) of the FGFR kinase domain to identify potential gatekeeper, molecular brake, or other resistance mutations.
-
Step 3: Analyze for Bypass Signaling: If no on-target mutations are found, investigate bypass pathways. Use Western blotting to probe for the phosphorylation status of key alternative RTKs (p-MET, p-EGFR) and downstream effectors (p-AKT, p-ERK). A sustained or increased phosphorylation of these proteins in the presence of the FGFR inhibitor suggests bypass activation.
-
Step 4: Rule out Drug Efflux: In some cases, resistance can be mediated by the upregulation of drug efflux pumps like ABCG2. This can be investigated using qPCR to measure the expression of relevant transporter genes or by using an efflux pump inhibitor in your cell viability assays.
Q: I've identified a potential resistance mutation in my cell line. How do I functionally validate it?
A: To confirm that a specific mutation drives resistance, you must isolate its effect.
-
Step 1: Engineer a Model System: Use a well-established model system, such as Ba/F3 cells, which are dependent on an external cytokine for survival.
-
Step 2: Introduce the FGFR Fusion/Mutation: Transfect the Ba/F3 cells to express the oncogenic FGFR fusion (e.g., FGFR2-BICC1) found in your original cancer cell line. This should make the Ba/F3 cells cytokine-independent.
-
Step 3: Introduce the Putative Resistance Mutation: Using site-directed mutagenesis, introduce the specific mutation you identified (e.g., V565F) into the FGFR fusion construct.
-
Step 4: Assess Inhibitor Sensitivity: Culture the Ba/F3 cells expressing the wild-type fusion and the mutated fusion. Perform dose-response assays with various FGFR inhibitors. A significant increase in the IC50 for the mutant-expressing cells directly demonstrates that the mutation confers resistance.
Q: My combination therapy experiment (FGFR inhibitor + bypass pathway inhibitor) is not showing the expected synergy. What are some common pitfalls?
A: Lack of synergy can stem from experimental design or underlying biological complexity.
-
Incorrect Dosing: Ensure that the concentrations used for each inhibitor are appropriate. The goal is to inhibit each respective target without causing excessive off-target toxicity. A checkerboard titration (testing multiple concentrations of both drugs) is essential to properly calculate synergy scores (e.g., Bliss independence or Loewe additivity).
-
Polyclonal Resistance: The resistant cell population may not be uniform. It could consist of multiple subclones with different resistance mechanisms (e.g., one with a gatekeeper mutation and another with MET activation). In such cases, a single combination therapy may not be effective against all clones.
-
Incorrect Bypass Pathway Targeted: The identified bypass signal may not be the primary driver of resistance. Re-evaluate your phosphoproteomic or Western blot data. Consider performing a broader screen of potential bypass pathways.
-
Suboptimal Scheduling: The timing and sequence of drug administration can be critical. Concurrent administration may not always be optimal. Consider sequential treatment schedules (e.g., priming with one inhibitor before adding the second).
Section 3: Data & Visualization Hub
This section provides quantitative data and visual diagrams of key concepts.
Data Tables
Table 1: Frequency of Common Acquired FGFR2 Kinase Domain Mutations in Cholangiocarcinoma.
| Mutation Site | Residue Change | Frequency in Resistant Patients (%) | Type |
| N550 | N550D/H/K/T | ~38% (of total cohort) | Molecular Brake |
| V565 | V565F/I/L | ~28% (of total cohort) | Gatekeeper |
| L617 | L617M/V | Less Common | Kinase Domain |
| K660 | K660M/R | Less Common | Kinase Domain |
| Data compiled from studies on patients progressing on FGFR inhibitors. Frequencies represent the portion of the total patient cohort found to have the mutation post-treatment. |
Table 2: Activity Profile of Select FGFR Inhibitors Against Common Resistance Mutations.
| Inhibitor | Type | Activity vs. V565F (Gatekeeper) | Activity vs. N550K (Molecular Brake) |
| Pemigatinib | Reversible, ATP-Competitive | Reduced | Reduced |
| Infigratinib | Reversible, ATP-Competitive | Reduced | Reduced |
| Erdafitinib | Reversible, ATP-Competitive | Reduced | Variable |
| Futibatinib | Irreversible, Covalent | Retained | Retained |
| Lirafugratinib | Irreversible, Covalent | Retained, including V565L/F/Y | Retained |
| Activity is generalized from preclinical models. "Reduced" indicates a significant increase in IC50, while "Retained" indicates the inhibitor remains effective at clinically relevant concentrations. |
Visualizations
Caption: Simplified FGFR signaling cascade via the MAPK and PI3K/AKT pathways.
Caption: Major mechanisms of acquired resistance to FGFR inhibitors.
Caption: Workflow for identifying the mechanism of FGFR inhibitor resistance.
Section 4: Key Experimental Protocols
This section provides condensed protocols for essential experiments. Researchers should optimize these protocols for their specific reagents and cell lines.
Protocol 1: Generation of FGFR Inhibitor-Resistant Cell Lines
-
Culture Parental Cells: Begin with a low passage number of the FGFR inhibitor-sensitive cancer cell line.
-
Initial Drug Exposure: Treat cells with the FGFR inhibitor at a concentration equal to their IC20-IC30.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.2x to 1.5x increments). Allow the cells to acclimate and recover at each new concentration.
-
Establish Resistant Clones: Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., 5-10x the parental IC50).
-
Characterization: At this point, you can either maintain a polyclonal resistant population or isolate single-cell clones via limiting dilution.
-
Validation: Regularly confirm the resistant phenotype by performing IC50 assays and comparing to the parental line. Freeze down stocks at early passages.
Protocol 2: Evaluating Bypass Signaling Activation via Western Blot
-
Experimental Setup: Seed both parental and resistant cells. Include a condition where parental cells are treated acutely (e.g., 24 hours) with the FGFR inhibitor.
-
Treatment: Treat the resistant cells with the same high concentration of FGFR inhibitor they were cultured in. Treat the parental cells with and without the inhibitor.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies for: p-FGFR, total FGFR, p-MET, total MET, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK.
-
Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an ECL substrate and image the blot. Compare the phosphorylation levels of bypass pathway proteins between parental and resistant lines under drug pressure.
Protocol 3: In Vitro Drug Synergy Assay (Checkerboard Method)
-
Plate Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Dilution Series: Prepare serial dilutions for Drug A (FGFR inhibitor) and Drug B (e.g., MET inhibitor).
-
Treatment: Create a matrix of drug concentrations on the plate. This typically includes a row for Drug A alone, a column for Drug B alone, and the rest of the plate with combinations of both drugs at varying concentrations. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo or resazurin.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the percentage of inhibition for each condition.
-
Use a synergy analysis software or model (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on a reference model like Bliss Independence or Loewe Additivity. A score greater than a defined threshold (e.g., >10 for Bliss) indicates synergy.
-
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy | Semantic Scholar [semanticscholar.org]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: INCB126503 Dose Escalation Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INCB126503 in mouse dose escalation studies. The information is based on publicly available preclinical data for this potent and selective FGFR2/3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3).[1][2] Its primary mechanism of action is to block the signaling pathways downstream of these receptors, which are often aberrantly activated in various cancers, leading to tumor growth and proliferation. By selectively targeting FGFR2/3, this compound aims to minimize off-target effects associated with pan-FGFR inhibitors.[1]
Q2: What are the reported advantages of this compound over other FGFR inhibitors?
A key advantage of this compound is its high selectivity for FGFR2 and FGFR3 over FGFR1 and FGFR4.[1] This selectivity is significant because inhibition of FGFR1 is associated with hyperphosphatemia, a common dose-limiting toxicity of many pan-FGFR inhibitors.[1] Preclinical studies have shown that this compound effectively suppresses FGFR signaling and demonstrates anti-tumor efficacy in xenograft models without inducing hyperphosphatemia.
Q3: What are the reported IC50 values for this compound against different FGFR isoforms?
The following table summarizes the in vitro inhibitory potency of this compound against various FGFR isoforms.
| Target | IC50 (nM) |
| FGFR1 | 70 |
| FGFR2 | 2.1 |
| FGFR3 | 1.2 |
| FGFR3 (V555L) | 0.92 |
| FGFR3 (V555M) | 0.85 |
| FGFR4 | 64 |
Data sourced from publicly available information.
Q4: In which types of mouse models has this compound shown efficacy?
This compound has demonstrated dose-dependent tumor growth inhibition in mouse xenograft models harboring FGFR3 genetic alterations.
Troubleshooting Guide
Issue 1: Lack of tumor growth inhibition at expected doses.
-
Possible Cause 1: Incorrect mouse model.
-
Troubleshooting: Confirm that the xenograft model used expresses activated FGFR2 or FGFR3, as this compound's efficacy is dependent on the presence of these targets.
-
-
Possible Cause 2: Suboptimal dosing regimen.
-
Troubleshooting: Review the dosing schedule. While specific public data on dose escalation is limited, ensure that the dose levels and frequency are within a reasonable range for in vivo studies with small molecule inhibitors. Consider performing a pilot study to determine the maximum tolerated dose (MTD) in your specific mouse strain.
-
-
Possible Cause 3: Issues with drug formulation or administration.
-
Troubleshooting: Verify the stability and solubility of the this compound formulation. Ensure accurate oral gavage technique to guarantee consistent drug delivery.
-
Issue 2: Observation of hyperphosphatemia in treated mice.
-
Possible Cause: Off-target FGFR1 inhibition.
-
Troubleshooting: This would be an unexpected finding, as this compound is reported to be selective against FGFR1 and to not cause hyperphosphatemia. If this is observed, it is critical to:
-
Confirm the identity and purity of the this compound compound.
-
Re-evaluate the dose being administered. While selective, extremely high doses may lead to off-target effects.
-
Analyze serum phosphate (B84403) levels in a control group to establish a baseline.
-
-
Experimental Protocols
While specific, detailed protocols for this compound dose escalation studies are not publicly available, the following represents a generalized workflow for such an experiment based on standard practices in the field.
Generalized Protocol for an this compound In Vivo Efficacy Study
-
Cell Line and Animal Model:
-
Select a human cancer cell line with a known FGFR2 or FGFR3 activating mutation or fusion.
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into vehicle control and treatment groups.
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound or vehicle daily via oral gavage at various dose levels (dose escalation).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, collect tumors and blood for pharmacodynamic and pharmacokinetic analysis.
-
Visualizations
Below are diagrams illustrating the FGFR signaling pathway and a typical experimental workflow for a dose escalation study.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo dose escalation study in a mouse xenograft model.
References
Validation & Comparative
A Comparative Guide to the Selectivity of INCB126503 and Infigratinib (BGJ398)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two prominent fibroblast growth factor receptor (FGFR) inhibitors: INCB126503 and infigratinib (B612010) (formerly BGJ398). The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound is a highly potent and selective inhibitor of FGFR2 and FGFR3, demonstrating significant selectivity against FGFR1 and FGFR4. This profile suggests a potential for reduced off-target effects related to the inhibition of FGFR1 and FGFR4, such as hyperphosphatemia. Infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4. Its selectivity profile against a broader panel of kinases is well-characterized, indicating a high degree of specificity for the FGFR family. The choice between these two inhibitors may depend on the specific research or therapeutic context, particularly the desired FGFR isoform targeting strategy and the tolerance for potential off-target activities.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and infigratinib against various kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative Inhibitory Activity (IC50 in nM) against FGFR Isoforms
| Kinase Target | This compound (nM) | Infigratinib (BGJ398) (nM) |
| FGFR1 | 70[1] | 0.9[2][3] |
| FGFR2 | 2.1[1][4] | 1.4 |
| FGFR3 | 1.2 | 1.0 |
| FGFR4 | 64 | 60 - 142 |
Table 2: Infigratinib (BGJ398) Off-Target Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | IC50 (nM) |
| LYN | 300 |
| KIT | 750 |
| YES | 1100 |
| FYN | 1900 |
| ABL | 2300 |
| LCK | 2500 |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic potential and potential side effects. Standard biochemical assays are employed to measure the potency of inhibitors against a panel of purified kinases.
Biochemical Kinase Inhibition Assay (Radiometric Filter-Binding Method)
This assay quantifies the enzymatic activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
Objective: To determine the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound or infigratinib)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the serially diluted inhibitor (or DMSO for control), and the kinase-specific substrate.
-
Kinase Reaction Initiation: Add the purified kinase to each well to start the reaction.
-
ATP Addition: Add [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for the phosphorylation reaction.
-
Stopping the Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter plate multiple times to remove unbound [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 of an inhibitor against a specific kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test inhibitor
-
ATP
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Add the kinase solution to each well and pre-incubate.
-
Initiate the reaction by adding a solution containing the kinase substrate and ATP.
-
Incubate at room temperature.
-
-
ADP to ATP Conversion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the normalized luminescence data against the inhibitor concentration.
Mandatory Visualization
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: Simplified FGFR signaling pathway and inhibitor action.
References
A Head-to-Head Comparison of Novel FGFR Inhibitors: INCB126503 vs. AZD4547 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of two distinct Fibroblast Growth Factor Receptor inhibitors.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation through gene amplification, mutations, or fusions is a known oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer. This has established the FGFR family as a key therapeutic target. This guide provides a detailed comparison of two potent, orally bioavailable FGFR inhibitors: INCB126503, a next-generation selective FGFR2/3 inhibitor, and AZD4547, a well-characterized pan-FGFR1/2/3 inhibitor.
Mechanism of Action and Signaling Pathway
Both this compound and AZD4547 are small-molecule, ATP-competitive inhibitors that bind to the kinase domain of FGFRs. This action blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways implicated in FGFR-driven tumorigenesis include the Ras-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, crucial for cell survival. By inhibiting the initial FGFR signal, these compounds effectively suppress these key oncogenic outputs.
Biochemical Potency and Selectivity
The key differentiator between this compound and AZD4547 is their selectivity profile across the FGFR isoforms. This compound was designed for high selectivity towards FGFR2 and FGFR3, largely sparing FGFR1 to avoid toxicities such as hyperphosphatemia, a known consequence of FGFR1 inhibition.[1] AZD4547 exhibits potent, nanomolar activity against FGFR1, FGFR2, and FGFR3.
| Target | This compound IC₅₀ (nM) | AZD4547 IC₅₀ (nM) |
| FGFR1 | 70[2] | 0.2[3] |
| FGFR2 | 2.1[2] | 2.5[3] |
| FGFR3 | 1.2 | 1.8 |
| FGFR4 | 64 | 165 |
| FGFR3 (V555L Mutant) | 0.92 | Not Reported |
| FGFR3 (V555M Mutant) | 0.85 | Not Reported |
| VEGFR2 (KDR) | >10,000 | >3,000 (>120-fold vs FGFR2) |
| Table 1: In vitro half-maximal inhibitory concentrations (IC₅₀) of this compound and AZD4547 against FGFR isoforms and key off-targets. Lower values indicate higher potency. |
Preclinical Efficacy in Cancer Models
Both agents have demonstrated significant anti-tumor activity in a range of preclinical models harboring FGFR alterations.
This compound:
-
Demonstrates potent, single-digit nanomolar potency against FGFR3 in BAF3 cells (IC₅₀ = 6.8 nM).
-
Effectively inhibits pFGFR3 and downstream pERK signaling in RT112/84 bladder cancer cells.
-
In vivo, a single oral dose of 100 mg/kg shows significant pharmacodynamic modulation in RT112/84 tumor xenografts.
-
Shows significant antitumor efficacy in xenograft models with FGFR3 genetic alterations without inducing hyperphosphatemia.
AZD4547:
-
Induces potent, dose-dependent growth inhibition in multiple cancer models, including KMS11 (multiple myeloma, FGFR3 translocation) and SNU-16 (gastric cancer, FGFR2 amplification) xenografts.
-
In pediatric solid tumor cell lines (neuroblastoma, rhabdomyosarcoma, Ewing sarcoma), AZD4547 treatment decreased cell confluence, reduced migration, and increased apoptosis.
-
In ovarian cancer models, AZD4547 inhibited proliferation, migration, and spheroid formation, and suppressed in vivo tumor growth in mice at a 15 mg/kg dose.
-
Demonstrated efficacy in a colon cancer xenograft model (KM12(Luc)) harboring an NTRK1 fusion, revealing off-target activity against TRK kinases.
| Drug | Cancer Type | Model | FGFR Alteration | Key Finding | Reference |
| This compound | Bladder Cancer | RT112/84 Xenograft | FGFR3 Fusion | Significant tumor growth inhibition and pERK modulation. | |
| AZD4547 | Gastric Cancer | SNU-16 Xenograft | FGFR2 Amplification | Dose-dependent tumor growth inhibition. | |
| AZD4547 | Multiple Myeloma | KMS11 Xenograft | FGFR3 Translocation | Dose-dependent tumor growth inhibition. | |
| AZD4547 | Ovarian Cancer | A2780/SKOV3ip1 Xenografts | FGFR Expression | Significant tumor growth inhibition at 15 mg/kg. | |
| AZD4547 | Pediatric Tumors | Various Cell Lines | FGFR Expression | Reduced proliferation, migration; induced apoptosis. | |
| Table 2: Summary of selected preclinical in vivo and in vitro data for this compound and AZD4547. |
Experimental Protocols and Methodologies
The evaluation of these inhibitors relies on a standardized set of preclinical assays to determine potency, selectivity, and efficacy.
References
A Preclinical and Clinical Comparison of FGFR3 Inhibitors: INCB126503 versus Erdafitinib
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors, INCB126503 and erdafitinib (B607360), with a focus on their activity against FGFR3 mutations.
Erdafitinib (Balversa®), a pan-FGFR inhibitor, is an FDA-approved therapy for urothelial carcinoma with susceptible FGFR2 or FGFR3 genetic alterations.[1][2][3] this compound is a potent and selective preclinical stage inhibitor of FGFR2 and FGFR3.[4][5] This guide summarizes the available preclinical and clinical data for both compounds to inform research and development decisions.
Mechanism of Action and Signaling Pathway
Both erdafitinib and this compound are small molecule tyrosine kinase inhibitors that target the ATP-binding pocket of FGFRs. FGFR3 mutations can lead to constitutive activation of the receptor, driving downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. By inhibiting FGFR3, these drugs aim to block these oncogenic signals.
Comparative Efficacy and Selectivity
A direct head-to-head clinical trial of this compound and erdafitinib has not been conducted. The following tables summarize available preclinical and clinical data from separate studies.
Preclinical Profile: Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Highlights | Key Findings |
| This compound | FGFR1 | 70 | 58-fold selective for FGFR3 over FGFR1. | Potent inhibitor of FGFR2 and FGFR3. |
| FGFR2 | 2.1 | Highly selective over FGFR4. | Active against FGFR3 gatekeeper mutations V555L and V555M. | |
| FGFR3 | 1.2 | Does not induce hyperphosphatemia in preclinical models. | ||
| FGFR3-V555L | 0.92 | |||
| FGFR3-V555M | 0.85 | |||
| FGFR4 | 64 | |||
| Erdafitinib | FGFR1 | 1.2 | Pan-FGFR inhibitor. | Potent inhibitor of all four FGFR family members. |
| FGFR2 | 2.5 | |||
| FGFR3 | 4.6 | |||
| FGFR4 | 5.7 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Profile: Erdafitinib in Urothelial Carcinoma with FGFR Alterations
| Trial | Phase | N | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BLC2001 | II | 99 | Locally advanced or metastatic urothelial carcinoma with FGFR3 mutations or FGFR2/3 fusions, progressed after platinum-based chemotherapy. | 40% | 5.5 months | 11.3 months |
| THOR (Cohort 1) | III | 266 | Advanced or metastatic urothelial cancer with select FGFR3/2 alterations, progressed after 1 or 2 prior treatments including an anti-PD-(L)1 agent. | 45.6% vs 11.5% (chemotherapy) | 5.6 months vs 2.7 months (chemotherapy) | 12.1 months vs 7.8 months (chemotherapy) |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings.
In Vitro Kinase Inhibition Assay (for this compound)
A representative protocol for determining the in vitro potency of an FGFR inhibitor is as follows:
-
Enzyme and Substrate Preparation : Recombinant human FGFR kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Dilution : The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compound. The reaction allows for the phosphorylation of the substrate by the FGFR enzyme.
-
Detection : The amount of phosphorylated substrate is quantified using a specific antibody that recognizes phosphotyrosine, which is conjugated to a detection molecule (e.g., horseradish peroxidase).
-
Data Analysis : The IC50 value is calculated by fitting the dose-response curve to the data.
Clinical Trial Protocol: A Generalized Example Based on Erdafitinib Trials
The following outlines a typical design for a clinical trial evaluating an FGFR inhibitor in patients with FGFR-mutated tumors:
-
Patient Selection : Patients with locally advanced or metastatic urothelial carcinoma with documented FGFR3 mutations or fusions are enrolled. Patients must have shown disease progression on prior therapies.
-
Treatment Administration : Patients receive the investigational drug (e.g., erdafitinib) orally on a continuous daily schedule. Dose adjustments may be permitted based on tolerability and pharmacodynamic markers like serum phosphate (B84403) levels.
-
Efficacy Assessment : Tumor response is assessed every few cycles using imaging techniques (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety Monitoring : Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Endpoint Analysis : Primary endpoints often include overall response rate (ORR), while secondary endpoints may include progression-free survival (PFS), overall survival (OS), and duration of response.
Safety and Tolerability
This compound : Preclinical data suggests a potential for a better safety profile concerning hyperphosphatemia. Inhibition of FGFR1 is linked to hyperphosphatemia, a common side effect of pan-FGFR inhibitors. The selectivity of this compound against FGFR1 may mitigate this risk.
Erdafitinib : Common treatment-related adverse events include hyperphosphatemia, ocular disorders (such as central serous retinopathy), stomatitis, and hand-foot syndrome. Dose interruptions and reductions are common due to toxicity.
Conclusion
Erdafitinib is an established pan-FGFR inhibitor with proven clinical efficacy in urothelial carcinoma harboring FGFR alterations. Its broad activity, however, is associated with a specific side effect profile, including hyperphosphatemia.
This compound, based on preclinical data, presents a more selective profile, targeting FGFR2 and FGFR3 while largely sparing FGFR1. This selectivity may translate to a more favorable safety profile, particularly regarding hyperphosphatemia. Furthermore, its potent activity against known resistance-conferring gatekeeper mutations is a promising feature.
The progression of this compound into clinical trials will be necessary to determine if its promising preclinical profile translates into a safe and effective therapy for patients with FGFR3-mutated cancers. Future research, including head-to-head comparative studies, will be invaluable in defining the relative roles of these and other FGFR inhibitors in the oncology treatment landscape.
References
Validating INCB126503 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methodologies to validate the cellular target engagement of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 and 3 (FGFR2/3), against other FGFR inhibitors.
This compound is an orally active and selective inhibitor of FGFR2 and FGFR3.[1][2][3][4] Its target engagement within a cellular context can be robustly demonstrated by assessing the inhibition of receptor phosphorylation, a key downstream event of inhibitor binding. This guide details experimental protocols and presents a comparative landscape of this compound and other FGFR inhibitors such as futibatinib, erdafitinib, and pemigatinib.
Comparative Analysis of FGFR Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to other well-characterized FGFR inhibitors. While direct head-to-head cellular target engagement data in the same experimental setting is limited in the public domain, the available data provides a strong basis for experimental design.
| Compound | Target(s) | IC50 (nM) vs. FGFR1 | IC50 (nM) vs. FGFR2 | IC50 (nM) vs. FGFR3 | IC50 (nM) vs. FGFR4 | Reference(s) |
| This compound | FGFR2/3 | 70 | 2.1 | 1.2 | 64 | [1][4] |
| Futibatinib | FGFR1-4 | - | - | - | - | - |
| Erdafitinib | pan-FGFR | - | - | - | - | - |
| Pemigatinib | FGFR1-3 | - | - | - | - | - |
Visualizing the FGFR Signaling Pathway and Inhibition
The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of action for inhibitors like this compound.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Target Engagement Validation
Validating the target engagement of this compound in a cellular context primarily involves demonstrating the inhibition of FGFR phosphorylation. Western blotting is a widely accepted and robust method for this purpose.
Western Blot for Phospho-FGFR Inhibition
This protocol details the steps to assess the dose-dependent inhibition of FGFR phosphorylation by this compound in a relevant cancer cell line expressing FGFR2 or FGFR3 (e.g., RT112/84).
Materials:
-
Cell Line: RT112/84 or another suitable cell line with known FGFR2/3 expression.
-
This compound and other test compounds (e.g., Futibatinib, Erdafitinib, Pemigatinib).
-
Antibodies: Primary antibodies against phospho-FGFR (specific for the activation loop phosphorylation sites) and total FGFR. HRP-conjugated secondary antibodies.
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% BSA in TBST), and ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibody against phospho-FGFR overnight at 4°C.[5]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the phospho-FGFR signal to the total FGFR signal for each sample.
-
Plot the normalized phospho-FGFR levels against the concentration of this compound to determine the IC50 for cellular target engagement.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for assessing target engagement.
Caption: Workflow for Western blot analysis of p-FGFR after this compound treatment.
Logical Framework for Target Validation
The validation of this compound's target engagement follows a logical progression from biochemical assays to cellular and in vivo models.
Caption: Logical progression for validating this compound's mechanism of action.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its preclinical characterization. The methodologies outlined in this guide, particularly the inhibition of FGFR phosphorylation as assessed by Western blotting, provide a robust framework for confirming its mechanism of action. While direct comparative cellular data against other FGFR inhibitors is not extensively available in single studies, the presented protocols allow for such head-to-head comparisons to be performed. The selectivity profile of this compound for FGFR2/3 suggests a potential for a differentiated therapeutic window compared to pan-FGFR inhibitors, a hypothesis that can be further explored using these cellular target engagement assays. Future studies should aim to generate comprehensive, comparative datasets to better position this compound within the landscape of FGFR-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FGFR2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound as a Potent and Selective FGFR2/3 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of FGFR Inhibitors: INCB126503 vs. PD173074
For researchers, scientists, and drug development professionals, the selection of a suitable fibroblast growth factor receptor (FGFR) inhibitor is a critical decision in preclinical and clinical studies. This guide provides a comprehensive comparative analysis of two prominent FGFR inhibitors, INCB126503 and PD173074, focusing on their target specificity, potency, and preclinical efficacy. The information is presented to aid in the informed selection of the most appropriate compound for specific research needs.
Introduction to the Inhibitors
This compound is a highly potent and selective, orally bioavailable inhibitor of FGFR2 and FGFR3.[1] It demonstrates excellent selectivity over other FGFR isoforms, such as FGFR1 and FGFR4, and maintains potency against FGFR3 gatekeeper mutations, which are a common mechanism of acquired resistance to FGFR inhibitors.[1][2] This profile suggests its potential therapeutic application in cancers driven by aberrant FGFR2 and FGFR3 signaling, including cholangiocarcinoma and urothelial carcinoma.[3][4]
PD173074 is a potent, ATP-competitive inhibitor of FGFR1 and FGFR3.[5][6] It also exhibits inhibitory activity against FGFR2, FGFR4, and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6] Its broader kinase inhibition profile has made it a valuable tool for studying the roles of FGFR signaling in various biological processes, including angiogenesis and tumor growth.[3][7] However, its off-target activities may be a consideration in studies requiring high selectivity.
Quantitative Data Presentation
The following tables summarize the in vitro potency and cellular activity of this compound and PD173074 from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | This compound | PD173074 |
| FGFR1 | 70[2] | 21.5[5][6] |
| FGFR2 | 2.1[2] | ~100[5] |
| FGFR3 | 1.2[2] | 5[5][6] |
| FGFR3-V555L | 0.92[2] | Not Available |
| FGFR3-V555M | 0.85[2] | Not Available |
| FGFR4 | 64[2] | Not Available |
| VEGFR2 | Not Available | ~100-200[5] |
| PDGFR | Not Available | 17600[5] |
| c-Src | Not Available | 19800[5] |
Table 2: Cellular Activity (IC50, nM)
| Cell Line | Cancer Type | Driving Alteration | This compound | PD173074 |
| BAF3-FGFR3 | - | Engineered | 6.8[1] | Not Available |
| RT112/84 | Bladder Cancer | FGFR3 amplification | Not Available | Potent Inhibition (IC50 not specified)[1] |
| KMS11 | Multiple Myeloma | t(4;14) (FGFR3) | Not Available | <20[7] |
| KMS18 | Multiple Myeloma | t(4;14) (FGFR3) | Not Available | <20[7] |
| H-510 | Small Cell Lung Cancer | - | Not Available | Potent Inhibition (IC50 not specified)[7] |
| H-69 | Small Cell Lung Cancer | - | Not Available | Potent Inhibition (IC50 not specified)[7] |
Signaling Pathway Inhibition
Both this compound and PD173074 exert their effects by inhibiting the autophosphorylation of FGFRs, which is a critical step in the activation of downstream signaling cascades. The primary pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in the phosphorylation of downstream effectors like ERK1/2, ultimately impacting cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound and PD173074.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize FGFR inhibitors.
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to FGFR kinases.
Materials:
-
FGFR kinase (e.g., recombinant human FGFR2 or FGFR3)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (this compound or PD173074)
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a 3X solution of the test compound in Kinase Buffer.
-
Prepare a 3X mixture of the FGFR kinase and the Eu-anti-Tag antibody in Kinase Buffer.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known FGFR status
-
Complete cell culture medium
-
Test compounds (this compound or PD173074)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for FGFR Signaling
This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
Cancer cell line
-
Test compounds (this compound or PD173074)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with test compounds for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to assess the change in protein phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FGFR inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line or patient-derived tumor fragments
-
Test compounds (this compound or PD173074) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to assess efficacy.
Caption: A general experimental workflow for the comparative analysis of FGFR inhibitors.
Conclusion
Both this compound and PD173074 are valuable tools for the investigation of FGFR signaling in cancer biology. This compound offers high potency and selectivity for FGFR2 and FGFR3, including activity against resistance mutations, making it a promising candidate for targeted therapy in specific cancer types. PD173074, with its broader inhibition profile, serves as a well-characterized probe for studying the broader roles of FGFR signaling. The choice between these inhibitors will ultimately depend on the specific research question, the desired target profile, and the experimental system being utilized. The data and protocols provided in this guide are intended to facilitate this decision-making process and to support the design of robust and reproducible preclinical studies.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Selective FGFR2/3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of selective FGFR2/3 inhibitors, supported by available preclinical and clinical data. This document outlines the mechanisms of action, summarizes key efficacy and safety data, and provides detailed experimental methodologies for the evaluation of these targeted therapies.
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Genetic alterations in FGFRs, particularly FGFR2 and FGFR3, are known oncogenic drivers in various solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[2][3] This has led to the development of numerous FGFR inhibitors. While early-generation inhibitors were often pan-FGFR inhibitors, targeting FGFR1-4, newer agents are being developed with greater selectivity for FGFR2 and FGFR3 to potentially mitigate off-target toxicities associated with FGFR1 and FGFR4 inhibition, such as hyperphosphatemia and diarrhea.[4]
This guide focuses on a head-to-head comparison of both approved and investigational selective FGFR2/3 inhibitors, presenting available data to inform research and development decisions.
Mechanism of Action: Targeting the FGFR Signaling Pathway
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive tumor cell proliferation and survival.
Selective FGFR2/3 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the FGFR2 and FGFR3 kinase domains, thereby blocking their autophosphorylation and subsequent downstream signaling.[5] Some newer inhibitors, such as futibatinib (B611163), are irreversible, forming a covalent bond with a cysteine residue in the ATP-binding pocket, leading to sustained inhibition.
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition for selective FGFR2/3 inhibitors.
Caption: FGFR Signaling Pathway and Inhibition by Selective Inhibitors.
Comparative Efficacy of Selective FGFR2/3 Inhibitors
The following tables summarize the available clinical trial data for approved and investigational selective FGFR2/3 inhibitors. It is important to note that direct head-to-head trials are limited, and cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and prior therapies.
Table 1: Approved Selective FGFR Inhibitors - Clinical Efficacy
| Inhibitor (Trade Name) | Target Selectivity | Indication | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Erdafitinib (B607360) (Balversa) | Pan-FGFR (FGFR1-4) | Urothelial Carcinoma with FGFR3/2 alterations | BLC2001[6][7][8][9] | 40% | 5.5 months |
| Pemigatinib (B609903) (Pemazyre) | FGFR1-3 | Cholangiocarcinoma with FGFR2 fusions/rearrangements | FIGHT-202[10][11][12][13] | 37% | 7.0 months |
| Infigratinib (B612010) (Truseltiq) | FGFR1-3 | Cholangiocarcinoma with FGFR2 fusions/rearrangements | CBGJ398X2204[14][15][16][17][18] | 23.1% | Not Reported in Abstract |
| Futibatinib (Lytgobi) | Irreversible Pan-FGFR (FGFR1-4) | Cholangiocarcinoma with FGFR2 fusions/rearrangements | FOENIX-CCA2[2][19][20][21][22] | 41.7% | 9.0 months |
Table 2: Investigational Selective FGFR2/3 Inhibitors - Available Data
| Inhibitor | Target Selectivity | Cancer Type(s) Studied | Clinical Trial/Stage | Key Findings |
| Rogaratinib | Pan-FGFR (FGFR1-4) | Urothelial Carcinoma with FGFR1/3 mRNA overexpression | FORT-1[4][6][15][23][24][25][26][27][28] | ORR of 20.7% (comparable to chemotherapy) |
| Debio 1347 | FGFR1-3 | Solid Tumors with FGFR1-3 fusions | FUZE[4][23][25][26][29][30][31][32] | Limited efficacy, trial terminated |
| GSC000829 | FGFR2/3 | Preclinical models of FGFR-driven cancers | Preclinical[7][20][27] | Superior antitumor activity at lower doses compared to erdafitinib in FGFR3-driven models. |
| Insilico Compound 10 | FGFR2/3 | Preclinical models of gastric cancer | Preclinical[10][21][22][32][33][34] | Potent against FGFR2/3 mutants, favorable safety profile. |
| G-012 | FGFR3 | Preclinical models of bladder cancer | Preclinical[14][35] | Best-in-class potency and selectivity, induces tumor regression. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections provide an overview of key experimental protocols used in the evaluation of selective FGFR2/3 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the potency of an inhibitor against a purified FGFR kinase domain.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol:
-
Reagents: Purified recombinant FGFR2 or FGFR3 kinase domain, test inhibitor, ATP, and a suitable substrate (e.g., poly(Glu-Tyr)).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the FGFR kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays with radiolabeled ATP or fluorescence-based assays.[18][36][37][38][39]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Caption: Workflow for a Cell Viability (MTT) Assay.
Protocol:
-
Cell Seeding: Plate cancer cells with known FGFR2/3 alterations in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the selective FGFR2/3 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][5][40][41]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Caption: Workflow for an In Vivo Tumor Xenograft Model.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells harboring FGFR2/3 alterations into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomly assign mice to treatment and control (vehicle) groups. Administer the selective FGFR2/3 inhibitor orally or via injection according to a predetermined schedule and dose.[3][34][35][42][43]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy of the inhibitor.
Conclusion
The landscape of FGFR-targeted therapies is rapidly evolving, with a growing emphasis on developing inhibitors with greater selectivity for FGFR2 and FGFR3 to improve the therapeutic window. While approved pan-FGFR inhibitors have demonstrated clinical benefit, the next generation of selective FGFR2/3 inhibitors holds the promise of enhanced safety profiles and efficacy against resistance mutations. The preclinical data for emerging candidates like GSC000829 and Insilico Medicine's compound 10 are encouraging in this regard.
Direct head-to-head clinical comparisons are needed to definitively establish the superiority of these newer agents. However, the data presented in this guide provide a valuable resource for researchers to compare the available selective FGFR2/3 inhibitors and to inform the design of future studies in this promising area of oncology drug development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FOENIX-CCA2: A phase II, open-label, multicenter study of futibatinib in patients (pts) with intrahepatic cholangiocarcinoma (iCCA) harboring <em>FGFR2</em> gene fusions or other rearrangements. - ASCO [asco.org]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. ascopubs.org [ascopubs.org]
- 7. urotoday.com [urotoday.com]
- 8. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 9. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 10. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 11. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progression-Free Survival in Patients With Cholangiocarcinoma With or Without FGF/FGFR Alterations: A FIGHT-202 Post Hoc Analysis of Prior Systemic Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II study of infigratinib in previously treated advanced/metastatic cholangiocarcinoma with <em>FGFR</em> gene fusions/alterations. - ASCO [asco.org]
- 18. promega.com [promega.com]
- 19. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Futibatinib Efficacious for FGFR2 Fusion/Rearrangement Positive Intrahepatic Cholangiocarcinoma - Mass General Advances in Motion [advances.massgeneral.org]
- 22. DSpace [christie.openrepository.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hra.nhs.uk [hra.nhs.uk]
- 26. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. urotoday.com [urotoday.com]
- 28. researchgate.net [researchgate.net]
- 29. Facebook [cancer.gov]
- 30. ascopubs.org [ascopubs.org]
- 31. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. researchgate.net [researchgate.net]
- 35. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. documents.thermofisher.com [documents.thermofisher.com]
- 38. researchgate.net [researchgate.net]
- 39. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. broadpharm.com [broadpharm.com]
- 41. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 42. researchgate.net [researchgate.net]
- 43. mdpi.com [mdpi.com]
INCB126503: A Comparative Analysis of Efficacy in Pan-FGFR Inhibitor Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors presents a significant challenge in the treatment of FGFR-driven malignancies. This guide provides a comparative overview of the pre-clinical efficacy of INCB126503, a potent and selective FGFR2/3 inhibitor, in the context of acquired resistance to other pan-FGFR inhibitors. We present available experimental data, detail relevant methodologies, and visualize key pathways to inform further research and drug development efforts.
Introduction to this compound and FGFR Inhibitor Resistance
This compound is a highly potent and selective small-molecule inhibitor of FGFR2 and FGFR3.[1][2][3] Preclinical studies have highlighted its equipotent activity against wild-type receptors and certain gatekeeper mutants, which are a common cause of acquired resistance to first-generation pan-FGFR inhibitors.[1][3]
Resistance to pan-FGFR inhibitors, such as pemigatinib, infigratinib, and erdafitinib, can arise through two primary mechanisms:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FGFR kinase domain. The most frequently observed mutations occur at the "gatekeeper" residue (e.g., V565 in FGFR2) and the "molecular brake" residue (e.g., N550 in FGFR2), which can sterically hinder drug binding or stabilize the active kinase conformation.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FGFR signaling, such as the PI3K/AKT/mTOR and MAPK pathways.
This guide will focus on the available data regarding this compound's ability to overcome on-target resistance and provide a comparative landscape of how different FGFR inhibitors perform against these resistance mechanisms.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activity of this compound and other pan-FGFR inhibitors against wild-type and various mutant FGFRs.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant FGFRs
| Target | IC50 (nM) |
| FGFR2 (wild-type) | 2.1 |
| FGFR3 (wild-type) | 1.2 |
| FGFR3-V555L (Gatekeeper Mutant) | 0.92 |
| FGFR3-V555M (Gatekeeper Mutant) | 0.85 |
| pFGFR2 (KATOIII cell line) | 29 |
Note: Data for a wider range of clinically relevant FGFR2 resistance mutations (e.g., N550K, V565F) for this compound are not publicly available in the reviewed literature.
Table 2: Comparative In Vitro Inhibitory Activity of Pan-FGFR Inhibitors against Common FGFR2 Resistance Mutations
| FGFR2-PHGDH Fusion | Pemigatinib IC50 (nM) | Futibatinib IC50 (nM) |
| Wild-Type | 1.5 | 1.8 |
| N550H | 18 | 10 |
| N550K | 37 | 21 |
| V565F | >1000 | 211 |
| V565L | >1000 | 114 |
| L617V | 5.3 | 2.4 |
| K660N | 1.6 | 1.5 |
Data in this table is derived from "Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma" and is presented to provide a comparative context for the activity of other FGFR inhibitors against key resistance mutations. This compound was not evaluated in this study.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: FGFR Signaling Pathway and Mechanisms of Resistance.
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of FGFR inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines (e.g., BaF3 engineered to express specific FGFR mutants, or cancer cell lines with endogenous FGFR alterations) are seeded into 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well in their respective growth media and incubated for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Treatment: A serial dilution of the FGFR inhibitor (e.g., this compound) is prepared in the appropriate cell culture medium. The existing medium is removed from the cells, and 100 µL of the medium containing the various inhibitor concentrations (or DMSO as a vehicle control) is added to each well.
-
Incubation: The plates are incubated for 72 to 120 hours at 37°C and 5% CO₂.
-
Viability Assessment: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. The plates are then incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for FGFR Pathway Inhibition
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the FGFR inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Protein Extraction: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected and centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
In Vivo Xenograft Model Efficacy Study
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. The mice are then randomized into treatment and control groups.
-
Drug Administration: The FGFR inhibitor (e.g., this compound) is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Study Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. At the endpoint, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Tumors can also be processed for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Conclusion
This compound demonstrates potent and selective inhibition of FGFR2 and FGFR3, with notable activity against certain gatekeeper mutations in FGFR3. This suggests a potential advantage in overcoming some forms of on-target resistance that limit the efficacy of first-generation pan-FGFR inhibitors. However, a comprehensive understanding of its efficacy profile requires direct comparative studies against a broader panel of clinically relevant FGFR2 resistance mutations and in models of off-target resistance. The experimental protocols and comparative data provided in this guide serve as a resource for researchers to design and interpret future studies aimed at further elucidating the therapeutic potential of this compound in the evolving landscape of FGFR-targeted cancer therapy.
References
Validating INCB126503 Specificity: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) 2 and 3, with other approved FGFR inhibitors. The information presented is intended to offer an objective overview supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound is a highly potent and selective dual inhibitor of FGFR2 and FGFR3.[1][2] Its selectivity is a key differentiator from many currently approved FGFR inhibitors, which often exhibit a broader, pan-FGFR inhibitory profile. This broader activity can lead to off-target effects, such as hyperphosphatemia, due to the inhibition of FGFR1 and FGFR4.[1][2] This guide presents a comparative analysis of the kinase inhibition profiles of this compound and other prominent FGFR inhibitors, namely the pan-FGFR inhibitors erdafitinib (B607360) and infigratinib (B612010), and the selective FGFR1/2/3 inhibitor pemigatinib. While a direct head-to-head comprehensive kinome scan for this compound against a wide panel of kinases is not publicly available, this guide compiles existing data to offer a clear comparison of their activities against the FGFR family and other select kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and its comparators against the FGFR family and selected off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity against FGFR Isoforms
| Kinase | This compound (IC50, nM) | Erdafitinib (IC50, nM) | Infigratinib (IC50, nM) | Pemigatinib (IC50, nM) |
| FGFR1 | 70 | 1.2 | 0.9 | 0.4 |
| FGFR2 | 2.1 | 2.5 | 1.4 | 0.5 |
| FGFR3 | 1.2 | 3.0 | 1.0 | 1.0 |
| FGFR4 | 64 | 5.7 | 61 | 30 |
Data compiled from multiple sources. A direct comparative study was not available.
Table 2: Inhibitory Activity against FGFR3 Gatekeeper Mutants
| Kinase | This compound (IC50, nM) |
| FGFR3-V555L | 0.92 |
| FGFR3-V555M | 0.85 |
Table 3: Select Off-Target Kinase Inhibition Profile of Infigratinib
| Kinase | Infigratinib (IC50, nM) |
| KIT | 750 |
| LCK | 2500 |
| LYN | 300 |
| YES | 1100 |
| ABL | 2300 |
| FYN | 1900 |
This data for infigratinib provides an example of its selectivity against some non-FGFR kinases.[3] Comprehensive, directly comparable kinome scan data for all inhibitors in this guide is not publicly available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and reproducing the presented data. Below are representative protocols for biochemical and cell-based kinase assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant human FGFR2)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test inhibitor dilution or DMSO (for control).
-
2 µL of kinase solution.
-
2 µL of a mixture of substrate and ATP (at a concentration near the Km for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Assay (e.g., Cellular Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with an FGFR2 fusion).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the downstream substrate (e.g., phospho-ERK and total ERK).
-
ELISA or Western blot reagents.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
Quantification of Phosphorylation:
-
ELISA-based method: Use a sandwich ELISA with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.
-
Western blot analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value of the inhibitor by plotting the percent inhibition of phosphorylation against the inhibitor concentration.
Visualizations
FGFR Signaling Pathway in Cancer
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[4] Aberrant activation of this pathway, through mutations, fusions, or amplifications, is a key driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][4][5][6][7]
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for determining the inhibitory profile of a compound against a panel of kinases.
Caption: General experimental workflow for kinase inhibitor profiling.
References
- 1. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Update: FGFR2 Pathway Activation as a Therapeutic Biomarker for FGFR2 Inhibitors - Cholangiocarcinoma Foundation [cholangiocarcinoma.org]
Comparative Analysis of INCB126503 Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of INCB126503, a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) 2 and 3. The information presented herein is compiled from publicly available research to assist in evaluating its cross-reactivity profile.
Executive Summary
This compound is a highly potent and orally bioavailable FGFR2/3 inhibitor developed to address the challenges of off-target toxicities associated with pan-FGFR inhibitors.[1][2] A significant issue with less selective FGFR inhibitors is the unintended inhibition of FGFR1 and FGFR4, which can lead to adverse effects such as hyperphosphatemia and diarrhea.[3] this compound was designed for high selectivity for FGFR2 and FGFR3 over other FGFR isoforms, and it demonstrates equipotent activity against gatekeeper mutants, which can confer resistance to other therapies.[1]
Kinase Inhibition Profile of this compound
The selectivity of this compound has been primarily characterized against the FGFR family of receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various FGFR isoforms.
| Kinase Target | IC50 (nM) | Fold Selectivity (over FGFR3) |
| FGFR3 | 1.2 | 1 |
| FGFR2 | 2.1 | 1.75 |
| FGFR1 | 70 | 58.3 |
| FGFR4 | 64 | 53.3 |
| FGFR3-V555L Mutant | 0.92 | 0.77 |
| FGFR3-V555M Mutant | 0.85 | 0.71 |
Data sourced from ACS Med. Chem. Lett. 2025, 16, 1182–1189.[3]
Experimental Methodologies
The inhibitory activity of this compound was determined using a combination of enzymatic and cell-based assays.
Enzymatic Assays
The IC50 values for this compound against FGFR1, FGFR2, FGFR3, and FGFR4 were determined using in vitro enzymatic assays. While the specific proprietary details of the assay conditions are not fully disclosed in the provided literature, such assays typically involve the following steps:
-
Reagents : Recombinant human FGFR kinase domains, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a buffer solution.
-
Inhibitor Preparation : this compound is serially diluted to a range of concentrations.
-
Reaction Initiation : The kinase, substrate, and inhibitor are incubated together. The enzymatic reaction is initiated by the addition of ATP.
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often accomplished using methods like mobility shift assays (MSA) or fluorescence-based assays.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model. Each IC50 value represents the mean of at least two independent experiments.
Cell-Based Assays
The cellular potency of this compound was evaluated in cancer cell lines with known FGFR alterations.
-
KATOIII Cells : This gastric cancer cell line, which has an amplification of the FGFR2 gene, was used to assess the inhibition of phosphorylated FGFR2. The IC50 value in this cell line was 29 nM.
-
RT112/84 Cells : The effect of this compound on the phosphorylation of FGFR3 and the downstream signaling molecule ERK was investigated in this human epithelial bladder tumor cell line.
-
BaF3 Cells : These cells were utilized to determine the cellular activity against FGFR3, with a resulting IC50 of 28 nM.
In Vivo Selectivity Studies
To confirm the functional selectivity of this compound in a physiological context, a dose-response study was conducted in mice to monitor serum phosphate (B84403) levels. Inhibition of FGFR1 is known to cause hyperphosphatemia. In these studies, this compound did not cause an increase in phosphorus levels, even at high doses, in contrast to the pan-FGFR inhibitor pemigatinib. This in vivo data supports the selective FGFR2/3 inhibition profile observed in enzymatic and cellular assays.
FGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for this compound.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Conclusion
The available data strongly indicate that this compound is a potent and selective inhibitor of FGFR2 and FGFR3. Its selectivity against FGFR1 and FGFR4, as demonstrated in both biochemical and in vivo assays, suggests a favorable safety profile with a reduced risk of off-target effects commonly associated with pan-FGFR inhibitors. This makes this compound a valuable tool for research into FGFR2/3-driven cancers and a promising candidate for targeted cancer therapy. While the current data focuses on the FGFR family, a comprehensive screen against a broader panel of kinases would provide a more complete understanding of its cross-reactivity profile.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling INCB126503
For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and operational plans for the handling and disposal of INCB126503, a potent and selective FGFR2/3 inhibitor. As this compound is intended for research use only and its medical applications have not been fully validated, adherence to stringent safety measures is paramount to ensure personnel safety and prevent environmental contamination.[1]
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, a comprehensive approach to personal protective equipment is necessary to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Compound Reconstitution and Aliquoting | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a properly fitted N95 or higher respirator. |
| In Vitro and In Vivo Dosing | Nitrile Gloves, Disposable Gown, and Safety Glasses. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a respirator appropriate for the scale of the spill. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Receiving and Unpacking: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE (nitrile gloves and safety glasses) during unpacking.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions (e.g., temperature) should be in accordance with the supplier's recommendations.
-
Weighing and Reconstitution: Conduct all weighing and reconstitution activities within a certified chemical fume hood or a powder containment hood to prevent inhalation of the compound. Use dedicated equipment and utensils for handling the pure compound.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled in accordance with institutional and local regulations for hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (vials, pipette tips, etc.) | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secondary container. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated hazardous waste bag immediately after use. The bag should be sealed and disposed of through the EHS office. |
| Liquid Waste (cell culture media, etc.) | Collect in a labeled, leak-proof hazardous waste container. The container should be kept closed when not in use. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wear appropriate PPE, including a respirator. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, contact your institution's EHS or emergency response team.
Visualizing Safety and Operational Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate key workflows.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
